3-Propoxyphenylboronic acid
Description
Properties
IUPAC Name |
(3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7,11-12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSWMXFANVKOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395109 | |
| Record name | 3-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149557-18-6 | |
| Record name | 3-Propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Propoxyphenylboronic Acid (CAS: 149557-18-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) number 149557-18-6, is a versatile organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a member of the arylboronic acid family, it serves as a crucial building block in the construction of complex organic molecules, largely owing to its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a wide array of biologically active compounds and functional materials.
The propoxy functional group on the phenyl ring imparts specific steric and electronic properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery with a focus on enzyme inhibition, and relevant experimental workflows.
Physicochemical and Safety Data
A clear understanding of the physical, chemical, and safety properties of this compound is paramount for its proper handling, storage, and application in a laboratory setting. The following tables summarize these key data points.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149557-18-6 | [1] |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| IUPAC Name | (3-propoxyphenyl)boronic acid | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 99-106 °C | |
| Boiling Point | 339.4 °C at 760 mmHg (Predicted) | |
| Density | 1.10 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as ether and chloroform. | [2] |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |
| H335: May cause respiratory irritation | P280: Wear protective gloves/eye protection/face protection |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of this compound
While various methods exist for the synthesis of arylboronic acids, a common approach involves the reaction of an organometallic reagent with a trialkyl borate. A general method for the preparation of this compound is through the reaction of 3-propoxyaniline.
Experimental Protocol: Synthesis from 3-Propoxyaniline
This protocol is a representative method for the synthesis of arylboronic acids from an aniline precursor via a diazonium salt intermediate.
Materials:
-
3-Propoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-propoxyaniline in a solution of concentrated hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Boration:
-
In a separate flask, prepare a solution of boric acid in water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the boric acid solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
-
Hydrolysis and Isolation:
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Basify the mixture with a solution of sodium hydroxide to a pH of approximately 8-9.
-
Extract the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Applications in Drug Discovery and Development
Arylboronic acids, including this compound, are invaluable tools in drug discovery. Their primary application is in the Suzuki-Miyaura coupling reaction to synthesize complex molecular scaffolds. Furthermore, the boronic acid moiety itself can act as a pharmacophore, interacting with biological targets.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate. This reaction forms a carbon-carbon bond and is widely used to create biaryl compounds, which are common structures in pharmaceuticals.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired biaryl compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Acids as Enzyme Inhibitors in Cancer Research
The boronic acid functional group is a key feature in several approved drugs and clinical candidates, particularly in the realm of oncology. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine residues in the active sites of certain enzymes, such as proteasomes and serine proteases. This interaction can lead to potent and specific enzyme inhibition.
Derivatives of this compound can be designed and synthesized to target specific enzymes implicated in cancer progression. For example, the synthesis of peptidyl boronic acids can lead to potent proteasome inhibitors. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately triggering cell death.
Caption: Signaling pathway of proteasome inhibition by boronic acid derivatives leading to apoptosis in cancer cells.
This workflow outlines the general steps to assess the potential of a this compound derivative as a proteasome inhibitor.
Caption: Experimental workflow for screening this compound derivatives for proteasome inhibitory activity.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecular architectures. Furthermore, the inherent reactivity of the boronic acid moiety presents opportunities for the rational design of targeted enzyme inhibitors. This technical guide has provided essential data and detailed protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this compound in their research endeavors. As the demand for novel therapeutics continues to grow, the importance of such versatile chemical tools is poised to increase, making a thorough understanding of their properties and applications more critical than ever.
References
An In-depth Technical Guide to 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-Propoxyphenylboronic acid, a versatile reagent in modern organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its potential biological significance.
Core Data Presentation
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 180.01 g/mol [1][2] |
| Molecular Formula | C₉H₁₃BO₃[1] |
| CAS Number | 149557-18-6[1][3] |
| Melting Point | 99-106 °C[2] |
| Boiling Point | 339.4 °C at 760 mmHg[2] |
| Appearance | White or yellowish crystalline solid[4] |
| IUPAC Name | (3-propoxyphenyl)boronic acid[1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a standard and well-established procedure for the preparation of arylboronic acids. This involves the formation of a Grignard reagent from the corresponding aryl bromide, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method for the synthesis of phenylboronic acids from aryl halides.
Materials:
-
1-bromo-3-propoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Iodine (crystal, as initiator)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine and a few milliliters of a solution of 1-bromo-3-propoxybenzene in anhydrous THF.
-
Gently heat the mixture to initiate the reaction. Once the reaction starts (indicated by the disappearance of the iodine color and bubbling), add the remaining 1-bromo-3-propoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent to -78 °C (dry ice/acetone bath).
-
To a separate flask, add triisopropyl borate and dissolve it in anhydrous THF. Cool this solution to -78 °C.
-
Slowly add the Grignard reagent to the triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M HCl.
-
Stir the mixture vigorously for 1-2 hours.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield this compound as a white to off-white solid.
-
Core Application: Suzuki-Miyaura Cross-Coupling
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl and related structures, which are prevalent in many pharmaceutical compounds and advanced materials.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (Ar-Br)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, or DMF)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Biological and Medicinal Chemistry Context
While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of phenylboronic acids has garnered significant attention in drug discovery and development.[5][6]
Enzyme Inhibition: Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases.[6] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. For instance, 3-nitrophenyl boronic acid has been shown to inhibit prostate-specific antigen (PSA), an enzyme implicated in prostate cancer progression.[7] Given this precedent, this compound could be investigated as an inhibitor for a range of proteases.
Signaling Pathway Modulation: Phenylboronic acids have been shown to influence cellular signaling pathways. Studies on prostate cancer cell lines have indicated that phenylboronic acid can inhibit cell migration by modulating the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42). These proteins are key regulators of the actin cytoskeleton and cell motility. While these studies did not specifically use the 3-propoxy substituted version, they provide a rationale for investigating its potential effects on similar pathways.
The propoxy group in this compound increases its lipophilicity, which may enhance its cell permeability and bioavailability compared to unsubstituted phenylboronic acid, a factor of considerable importance in drug design.
References
- 1. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Propoxyphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxyphenylboronic acid, a member of the versatile class of organoboron compounds, holds significant potential in various fields of chemical and pharmaceutical research. Its unique structural features, combining a phenylboronic acid moiety with a propoxy group, make it a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Furthermore, the boronic acid functional group imparts the potential for diverse biological activities, including enzyme inhibition, making it a compound of interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, spectral characterization, and potential applications of this compound.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.
Table 1: General and Chemical Properties[1]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 239465-95-1 |
| Molecular Formula | C₉H₁₃BO₃ |
| IUPAC Name | (3-propoxyphenyl)boronic acid |
| SMILES | CCCOc1cccc(c1)B(O)O |
| InChI Key | UBEPVXGACZHWNW-UHFFFAOYSA-N |
Table 2: Physical Properties[1]
| Property | Value |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 98-103 °C |
| Boiling Point | 339.4 °C at 760 mmHg |
| Density | 1.10 g/cm³ |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general and widely applicable method involves the reaction of a corresponding Grignard reagent with a trialkyl borate followed by acidic hydrolysis. Below is a plausible experimental protocol adapted from general procedures for the synthesis of arylboronic acids.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
3-Bromo-1-propoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add a small amount of anhydrous THF and a few drops of 3-bromo-1-propoxybenzene to initiate the reaction. Once the reaction begins (as evidenced by a color change and gentle refluxing), add the remaining 3-bromo-1-propoxybenzene (1 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 3-propoxyphenylmagnesium bromide.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add trimethyl borate (1.5 equivalents) dissolved in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture or hexanes/ethyl acetate).
Caption: General workflow for the synthesis of this compound.
Spectral Data and Characterization
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Key Features |
| ¹H NMR | Aromatic Protons: Complex multiplets in the range of δ 7.0-7.8 ppm. Propoxy Group: A triplet around δ 3.9-4.1 ppm (-OCH₂-), a sextet around δ 1.7-1.9 ppm (-CH₂-), and a triplet around δ 0.9-1.1 ppm (-CH₃). Boronic Acid Protons: A broad singlet for the -B(OH)₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Peaks in the range of δ 115-160 ppm, with the carbon attached to the boronic acid group appearing as a broad signal. The carbon attached to the propoxy group will be significantly downfield. Propoxy Group: Peaks around δ 70 ppm (-OCH₂-), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃). |
| FT-IR (cm⁻¹) | O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the B(OH)₂ group). C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹. C-H Stretch (aliphatic): Peaks in the range of 2850-2980 cm⁻¹. C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. B-O Stretch: A strong, broad band around 1350 cm⁻¹. C-O Stretch: A band in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 180. Fragmentation: Loss of water (M-18), loss of the propoxy group (M-59), and characteristic fragmentation of the phenylboronic acid core. |
Applications in Drug Development and Research
While specific studies on this compound are limited, the broader class of phenylboronic acids has garnered significant attention in medicinal chemistry and drug development due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules, including sugars and the active sites of certain enzymes.
Enzyme Inhibition
Phenylboronic acids are known to be effective inhibitors of serine proteases, where the boron atom interacts with the catalytic serine residue. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and reversible inhibition. The substituents on the phenyl ring play a crucial role in determining the potency and selectivity of inhibition by influencing electronic properties and providing additional binding interactions within the enzyme's active site. The 3-propoxy group of this compound, being moderately lipophilic, could potentially enhance binding to hydrophobic pockets within an enzyme's active site, thereby influencing its inhibitory profile.
An In-depth Technical Guide to the Synthesis and Characterization of 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Propoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines a probable synthetic route, detailed experimental protocols, and expected characterization data based on established chemical principles and analysis of related compounds.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 149557-18-6 | [1][2] |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Melting Point | 99-106 °C | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate. The proposed synthesis of this compound follows this established methodology, starting from 1-bromo-3-propoxybenzene.
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Experimental Protocol
Materials:
-
1-Bromo-3-propoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
-
Initial Solution: Anhydrous THF is added to the flask via syringe, followed by 1-bromo-3-propoxybenzene. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium solution is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The addition is typically completed over 30-60 minutes. The reaction mixture is stirred at this temperature for an additional 1-2 hours to ensure complete lithium-halogen exchange.[3][4]
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.[3][5]
-
Hydrolysis (Quenching): The reaction is cooled in an ice bath, and an aqueous solution of hydrochloric acid is added slowly to hydrolyze the boronate ester. The mixture is stirred for 1-2 hours at room temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (2-3 times). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to obtain the pure product as a white to off-white solid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following are the expected characterization data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The expected chemical shifts (δ) in ppm for the protons of this compound are summarized below. The spectrum of the related 3-isopropoxyphenylboronic acid catechol ester showed aromatic protons in the range of 7.09-7.64 ppm.[6]
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| B(OH)₂ | ~8.0 (broad) | Singlet | 2H |
| Aromatic-H | 7.0 - 7.6 | Multiplet | 4H |
| O-CH₂ | ~4.0 | Triplet | 2H |
| CH₂ | ~1.8 | Sextet | 2H |
| CH₃ | ~1.0 | Triplet | 3H |
¹³C NMR (Carbon-13 NMR): The expected chemical shifts for the carbon atoms are listed below. For the related 3-isopropoxyphenylboronic acid catechol ester, aromatic carbons appeared between 116.0 and 157.2 ppm.[6] It is important to note that the carbon atom attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.
| Carbon | Expected Chemical Shift (ppm) |
| C-B | ~135 (broad) |
| Aromatic C-O | ~158 |
| Aromatic C-H | 115 - 130 |
| O-CH₂ | ~70 |
| CH₂ | ~22 |
| CH₃ | ~10 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₃BO₃), the expected molecular ion peaks are:
| Ion | Expected m/z |
| [M+H]⁺ | 181.10 |
| [M+Na]⁺ | 203.08 |
High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions. The IR spectrum of the related 3-isopropoxyphenylboronic acid catechol ester showed characteristic peaks for C-H, C=C, and C-O bonds.[6]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| B-O stretch | 1310-1380 |
| C-O stretch (ether) | 1200-1250 |
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment before conducting any chemical synthesis. The provided experimental protocol is a general guideline and may require optimization. All chemical manipulations should be performed by trained personnel in a properly equipped laboratory.
References
- 1. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 5. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure Elucidation and Confirmation of 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation and confirmation of 3-propoxyphenylboronic acid. It is designed to serve as a technical resource, offering detailed experimental protocols and a summary of key physicochemical and spectroscopic data to aid in its synthesis, characterization, and application in research and development.
Physicochemical Properties
This compound is an organic compound featuring a phenyl ring substituted with a propoxy group at the meta-position and a boronic acid functional group. This structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 149557-18-6 | [1][2] |
| Molecular Formula | C₉H₁₃BO₃ | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| IUPAC Name | (3-propoxyphenyl)boronic acid | [1][2] |
| Melting Point | 99-106 °C | [3] |
| Appearance | White or yellowish crystalline solid | [4] |
| Solubility | Soluble in organic solvents such as ether and chloroform | [4] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a suitable Grignard reagent with a trialkyl borate followed by acidic hydrolysis. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
1-Bromo-3-propoxybenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-propoxybenzene in anhydrous THF to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is gently heated to initiate the formation of the Grignard reagent. Once initiated, the remaining solution of 1-bromo-3-propoxybenzene is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford the final product as a white to off-white solid.
Synthesis workflow for this compound.
Spectroscopic Characterization
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound are summarized in Table 2.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.2 | m | 3H | Aromatic protons (C-H) |
| ~6.9-6.8 | m | 1H | Aromatic proton (C-H) |
| ~8.0 | br s | 2H | Boronic acid protons (-B(OH)₂) |
| ~3.9 | t | 2H | Methylene protons (-O-CH₂-) |
| ~1.8 | sextet | 2H | Methylene protons (-CH₂-CH₃) |
| ~1.0 | t | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹H NMR Spectral Data for this compound
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The predicted chemical shifts for this compound are listed in Table 3. The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Aromatic carbon attached to oxygen (C-O) |
| ~135 | Aromatic carbon attached to boron (C-B) (often broad) |
| ~129, ~121, ~116, ~115 | Aromatic carbons (C-H) |
| ~70 | Methylene carbon (-O-CH₂) |
| ~22 | Methylene carbon (-CH₂-CH₃) |
| ~10 | Methyl carbon (-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
¹¹B NMR (Boron-11 NMR): ¹¹B NMR is a specific technique for observing the boron nucleus. For boronic acids, the chemical shift is indicative of the hybridization state of the boron atom. Trigonal planar sp² hybridized boronic acids typically show a broad signal in the range of δ 27-33 ppm.[5] Upon formation of a tetrahedral sp³ hybridized boronate ester (e.g., by reaction with a diol), a significant upfield shift to around δ 5-10 ppm is observed.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[6]
-
Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed in Table 4.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~3050 | C-H stretch | Aromatic |
| ~2960, ~2870 | C-H stretch | Aliphatic (propoxy group) |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1250 | C-O stretch | Aryl ether |
Table 4: Characteristic IR Absorption Bands for this compound
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 180.
Expected Fragmentation Pattern (EI-MS):
-
Loss of H₂O: [M - 18]⁺
-
Loss of the propoxy group: [M - 59]⁺
-
Cleavage of the propyl chain: Fragments corresponding to the loss of ethyl or methyl radicals.
-
Aromatic ring fragments: Characteristic peaks for the phenylboronic acid moiety.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct insertion probe for solids or coupled with a gas or liquid chromatograph).
-
Ionization: Ionize the sample using either electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Interpretation: Correlate the observed molecular ion peak with the calculated molecular weight and analyze the fragmentation pattern to confirm the structure.
Applications and Reactivity
This compound is a key intermediate in various organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. It also finds applications in the development of chemical sensors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon bond. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chemical Sensing
Boronic acids are known to reversibly bind with diols, such as those found in saccharides. This interaction forms a cyclic boronate ester. This property is exploited in the design of chemical sensors, particularly for glucose.[7][8] The binding event can be transduced into a measurable signal, such as a change in fluorescence or an electrochemical response.[9]
Principle of boronic acid-based glucose sensing.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
The structural elucidation and confirmation of this compound rely on a combination of modern spectroscopic techniques. This guide has provided a framework for its synthesis, characterization, and key applications. The detailed protocols and tabulated data serve as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors.
References
- 1. raineslab.com [raineslab.com]
- 2. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels | MDPI [mdpi.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Propoxyphenylboronic acid. Due to the limited availability of directly measured spectral data for this specific compound, this guide utilizes data from its close structural analog, 3-isopropoxyphenylboronic acid, in conjunction with established NMR principles to present a reliable prediction of its spectral characteristics. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound and related compounds in research and development settings.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of 3-isopropoxyphenylboronic acid and typical chemical shift ranges for n-propoxy groups attached to a benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.65 | d | ~2.0 | 1H |
| H-4 | ~7.15 | ddd | ~8.0, 2.5, 1.0 | 1H |
| H-5 | ~7.40 | t | ~8.0 | 1H |
| H-6 | ~7.60 | dd | ~7.5, 1.5 | 1H |
| -OCH₂- | ~3.95 | t | ~6.5 | 2H |
| -CH₂- | ~1.80 | sextet | ~7.0 | 2H |
| -CH₃ | ~1.05 | t | ~7.5 | 3H |
| -B(OH)₂ | ~5.0-8.0 | br s | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-B) | Not typically observed or very broad |
| C-2 | ~118 |
| C-3 | ~158 |
| C-4 | ~115 |
| C-5 | ~129 |
| C-6 | ~125 |
| -OCH₂- | ~70 |
| -CH₂- | ~22 |
| -CH₃ | ~10 |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data. The following section outlines a detailed methodology for the ¹H and ¹³C NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile -B(OH)₂ protons.
-
Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, gentle warming or sonication can be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.
NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, to ensure proper relaxation of quaternary carbons.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration and Peak Picking: For ¹H NMR, integrate the peak areas to determine the relative number of protons. For both ¹H and ¹³C NMR, accurately pick the peak positions to determine the chemical shifts.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the NMR analysis of this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR analysis.
An In-depth Technical Guide to the Solubility Profile of 3-Propoxyphenylboronic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-propoxyphenylboronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally analogous compounds, namely phenylboronic acid and its isomers of isobutoxyphenylboronic acid. This information serves as a valuable proxy for predicting the solubility behavior of this compound.
Furthermore, this guide furnishes a detailed experimental protocol for determining the solubility of boronic acids, enabling researchers to generate precise and reliable data for their specific applications. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.
Predicted Solubility Profile of this compound
Based on the available data for analogous compounds, this compound is anticipated to exhibit good solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents. Phenylboronic acid, the parent compound, is generally soluble in most polar organic solvents.[1] The introduction of an alkoxy group, such as the propoxy group in this compound, is expected to modulate this solubility profile. For instance, the presence of an isobutoxy group in isobutoxyphenylboronic acid isomers generally leads to an increase in solubility in many organic solvents compared to phenylboronic acid.[2] Therefore, it is reasonable to predict that this compound will be soluble in ethers, ketones, and alcohols, with lower solubility in non-polar solvents like methylcyclohexane.
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium can be influenced by the solvent and may affect the reproducibility of solubility measurements.[3]
Quantitative Solubility Data for Analogous Boronic Acids
The following tables summarize the experimentally determined solubility of phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents. This data provides a foundational understanding of the solubility behavior of arylboronic acids.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4][5]
| Solvent | Molar Fraction (at T) | Temperature (K) |
| Chloroform | Data not explicitly provided in molar fraction | - |
| 3-Pentanone | Data not explicitly provided in molar fraction | - |
| Acetone | Data not explicitly provided in molar fraction | - |
| Dipropyl ether | Data not explicitly provided in molar fraction | - |
| Methylcyclohexane | Data not explicitly provided in molar fraction | - |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [2]
| Solvent | Isomer | Molar Fraction (at 298.15 K) |
| Chloroform | ortho- | ~0.35 |
| meta- | ~0.15 | |
| para- | ~0.12 | |
| 3-Pentanone | ortho- | ~0.45 |
| meta- | ~0.25 | |
| para- | ~0.20 | |
| Acetone | ortho- | ~0.50 |
| meta- | ~0.30 | |
| para- | ~0.25 | |
| Dipropyl ether | ortho- | ~0.18 |
| meta- | ~0.08 | |
| para- | ~0.06 | |
| Methylcyclohexane | ortho- | ~0.02 |
| meta- | ~0.01 | |
| para- | ~0.01 |
Experimental Protocol for Solubility Determination
A widely accepted and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic method, also known as the synthetic method.[1][2][3][4][5] This method involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment:
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform, 3-pentanone, dipropyl ether, methylcyclohexane)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.
-
Heating and Stirring: Place the vessel in the thermostat bath and commence stirring the mixture to ensure homogeneity.
-
Controlled Heating: Slowly increase the temperature of the thermostat bath at a constant and slow rate (e.g., 0.1-0.5 °C/min).[1]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or more accurately by using a luminance probe or a laser-based system to detect the point at which the solution becomes clear.[1][2][3][4][5]
-
Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[1][6]
-
Data Collection: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Workflow for the dynamic determination of boronic acid solubility.
References
A Technical Guide to the Aqueous pKa Determination of 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the acid dissociation constant (pKa) of 3-propoxyphenylboronic acid in an aqueous solution. The pKa is a critical physicochemical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, making its accurate determination essential in drug discovery and development.[1] While a specific, experimentally determined pKa value for this compound is not prominently available in publicly accessible literature, this document outlines the established experimental protocols and theoretical background necessary for its measurement.
Chemical Background: The Acidity of Arylboronic Acids
Unlike Brønsted acids, which donate a proton, arylboronic acids primarily act as Lewis acids in aqueous media.[2] The boron atom, with its vacant p-orbital, accepts a hydroxide ion from water, leading to the formation of a tetrahedral boronate anion. This equilibrium is the basis of their acidity. The reaction can be represented as follows:
R-B(OH)₂ + 2H₂O ⇌ [R-B(OH)₃]⁻ + H₃O⁺
The pKa of an arylboronic acid is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal. Generally, arylboronic acids have pKa values in the range of 4 to 10.[3]
Caption: Aqueous equilibrium of this compound.
Quantitative Data of Related Phenylboronic Acids
To provide a contextual framework, the following table summarizes the experimentally determined pKa values for phenylboronic acid and several of its derivatives. These values illustrate how substituents on the phenyl ring can influence acidity.
| Compound | Substituent | pKa Value | Reference Method |
| Phenylboronic Acid | -H | 8.76 - 8.90 | Spectrophotometry / Potentiometry |
| 4-Methoxyphenylboronic Acid | 4-OCH₃ | 9.25 | UV-Vis Spectroscopy |
| 4-Trifluoromethylphenylboronic Acid | 4-CF₃ | 7.86 | UV/Vis Titration |
| Fluoro-substituted Phenylboronic Acids | Various | Varies | Spectrophotometry / Potentiometry |
(Data sourced from multiple studies, including references[2][3][4])
Experimental Methodologies for pKa Determination
The determination of a pKa value is typically achieved by monitoring changes in a physicochemical property of the compound as a function of pH.[5] The most common and reliable methods for arylboronic acids are potentiometric and spectrophotometric titrations.[2]
Caption: General experimental workflow for pKa determination.
Potentiometric titration is a widely used method due to its simplicity and the availability of equipment.[6][7] It involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally.
Detailed Protocol:
-
Instrumentation: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a precision burette or automatic titrator are required.[8][9]
-
Reagent Preparation:
-
Prepare a standard solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare an aqueous solution of this compound at a known concentration (e.g., 2-8 x 10⁻⁴ M).[9] Due to the potential for low aqueous solubility of arylboronic acids, a co-solvent like DMSO or methanol may be necessary.[2][9] However, the use of co-solvents will yield an apparent pKa (pKaapp) that may differ from the purely aqueous value.
-
The solution's ionic strength should be kept constant, typically using 0.1 M KCl.[9][10]
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a titration vessel.
-
Immerse the calibrated pH electrode and the stirrer into the solution.
-
Add the standardized NaOH solution in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). This can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve.
-
Alternatively, software can be used to perform a non-linear least-squares fit of the data to theoretical titration equations to extract a precise pKa value.[11]
-
This method is highly sensitive and requires a smaller amount of sample compared to potentiometry.[5] It is suitable for compounds that possess a chromophore near the ionizable group, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[5]
Detailed Protocol:
-
Instrumentation: A UV-Vis spectrophotometer (a diode array or plate-reader model is efficient), a calibrated pH meter, and volumetric glassware are needed.[5]
-
Reagent Preparation:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). The range should bracket the expected pKa by at least ±2 pH units.[5]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water, methanol, or DMSO).
-
-
Measurement Procedure:
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.[12]
-
Plot the absorbance at these chosen wavelengths against the measured pH values. The resulting plot will be a sigmoidal curve.[7]
-
The pKa is the pH at the inflection point of this sigmoidal curve.[7]
-
The data can be fitted to the Henderson-Hasselbalch equation or a similar model using non-linear regression to determine the pKa accurately.[13][14]
-
-
Capillary Electrophoresis (CE): This technique measures the effective mobility of a compound in a series of buffers with different pH values.[1][15] A plot of mobility versus pH yields a titration curve from which the pKa can be determined.[1] CE is advantageous for its high throughput, small sample requirement, and ability to analyze impure samples.[1][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of nuclei near an ionizable center can be pH-dependent. By monitoring these chemical shifts in solutions of varying pH, a titration curve can be generated to determine the pKa.[16][17]
References
- 1. analiza.com [analiza.com]
- 2. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. metrohm.com [metrohm.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 11. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
An In-depth Technical Guide to the Electronic and Steric Effects of the Meta-Propoxy Group on the Boronic Acid Moiety
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of the electronic and steric effects imparted by a meta-propoxy group on a phenylboronic acid moiety. Phenylboronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly utilized in medicinal chemistry as enzyme inhibitors and sensors. Understanding the influence of substituents on the boronic acid's properties is paramount for rational drug design and reaction optimization. This document collates quantitative data on electronic and steric parameters, provides detailed experimental protocols for their determination, and visualizes relevant mechanistic pathways. While specific experimental data for the meta-propoxy substituent is limited in the literature, this guide leverages data from analogous substituents and established methodologies to provide a thorough and practical resource.
Electronic Effects of the Meta-Propoxy Group
The electronic nature of a substituent on the phenyl ring significantly influences the Lewis acidity of the boronic acid moiety, which is a critical factor in its reactivity and binding affinity. The electronic effect of a substituent is commonly quantified by the Hammett sigma (σ) constant.
The meta-propoxy group, like other alkoxy groups in the meta position, primarily exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance effect (+M) of the oxygen lone pair does not extend to the meta position, making the inductive effect dominant. This net electron-withdrawing character increases the Lewis acidity of the boronic acid, thereby lowering its pKa compared to unsubstituted phenylboronic acid.
Quantitative Electronic Data
While a specific Hammett sigma constant for the meta-propoxy group is not readily found in extensive compilations, the value for the closely related meta-methoxy group is well-established and serves as a reliable approximation. The electronic similarity between a methoxy and a propoxy group at the meta position, where resonance effects are minimal, supports this approximation.
| Parameter | Substituent | Value | Citation |
| Hammett Constant (σm) | -OCH3 (as proxy for -OCH2CH2CH3) | +0.11 | [1] |
| pKa (Phenylboronic Acid) | Unsubstituted | ~8.8 | [2] |
| Predicted pKa | 3-Propoxyphenylboronic Acid | < 8.8 |
The positive σm value indicates an electron-withdrawing effect, which stabilizes the corresponding boronate anion, leading to a lower pKa and increased acidity.
Steric Effects of the Meta-Propoxy Group
The steric bulk of a substituent can influence the reactivity of the boronic acid moiety by hindering the approach of reactants or affecting the conformation of the molecule. The Taft steric parameter (Es) is a common measure of this effect.
The propoxy group is larger than a methoxy group and will exert a greater steric influence. In the context of reactions at the boronic acid group, such as Suzuki-Miyaura coupling, this steric hindrance can impact the rate of transmetalation. For enzyme inhibition, the size and conformation of the propoxy group can influence how the molecule fits into a binding pocket.
Quantitative Steric Data
| Parameter | Substituent | Value | Citation |
| Taft Steric Parameter (Es) | -CH3 | 0.00 | [3][4] |
| Taft Steric Parameter (Es) | -CH2CH3 | -0.07 | [5] |
| Taft Steric Parameter (Es) | -CH(CH3)2 | -0.47 | [5] |
Given the linear nature of the propoxy group, its steric hindrance would be expected to be greater than that of a methyl or ethyl group. The increased chain length provides more conformational flexibility, which can also play a role in its effective steric profile in different environments.
Experimental Protocols
Synthesis of (3-Propoxyphenyl)boronic Acid
This protocol is adapted from established methods for the synthesis of arylboronic acids via Grignard reagent formation followed by reaction with a trialkyl borate.[6][7]
Materials:
-
1-Bromo-3-propoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (argon or nitrogen).
-
Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, dissolve 1-bromo-3-propoxybenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining 1-bromo-3-propoxybenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield (3-propoxyphenyl)boronic acid as a white solid.
-
Determination of pKa by Potentiometric Titration
This protocol allows for the determination of the acidity constant (pKa) of the boronic acid.[8]
Materials:
-
(3-Propoxyphenyl)boronic acid
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M, carbonate-free)
-
Potassium chloride (KCl)
-
Deionized water
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or burette
-
Stir plate and stir bar
Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of (3-propoxyphenyl)boronic acid (e.g., 20-30 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) containing a background electrolyte such as 0.1 M KCl to maintain constant ionic strength. Gentle heating or the use of a co-solvent like methanol (if necessary, noting its potential effect on the pKa value) can be employed to aid dissolution.
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized KOH solution into the boronic acid solution.
-
Stir the solution gently.
-
Begin the titration by adding small, precise increments of the KOH solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly past the expected equivalence point (for boronic acids, this is typically in the pH 9-11 range).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of KOH added to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative (ΔpH/ΔV) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
Visualization of Mechanistic Pathways
Boronic acids are known to interact with biological systems in various ways. The following diagrams, generated using the DOT language, illustrate two common mechanisms: inhibition of a serine protease and a sensing mechanism for glucose. These are representative examples of how a boronic acid moiety can function and are not specific to the meta-propoxy derivative.
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Caption: Mechanism of a fluorescent boronic acid-based glucose sensor.
Conclusion
The meta-propoxy group exerts a modest electron-withdrawing inductive effect on the phenylboronic acid moiety, leading to an increase in its Lewis acidity. The steric bulk of the propoxy group is larger than smaller alkoxy groups, which can influence its interaction with other molecules. While specific quantitative data for the meta-propoxy substituent are not widely available, this guide provides a framework for understanding its effects based on data from analogous compounds and established principles of physical organic chemistry. The detailed experimental protocols provided herein offer a practical approach for the synthesis of (3-propoxyphenyl)boronic acid and the characterization of its acidic properties, enabling further research into its potential applications in drug discovery and materials science. The visualized mechanisms highlight the versatility of the boronic acid functional group in biological contexts.
References
- 1. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. scribd.com [scribd.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Stability and Storage of 3-Propoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Propoxyphenylboronic acid. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this reagent in their experimental workflows.
Core Stability Profile
This compound, like other arylboronic acids, is a generally stable compound in its solid form under appropriate storage conditions. However, its stability can be compromised by several factors, particularly in solution. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, yielding the corresponding arene (3-propoxybenzene) and boric acid. This process is highly dependent on pH, with increased rates observed in both acidic and basic media. The rate of protodeboronation for many arylboronic acids is slowest at a pH of approximately 5.
Oxidation of the boronic acid group can also occur, particularly in the presence of oxidizing agents or upon prolonged exposure to air. This can lead to the formation of phenolic byproducts.
The 3-propoxy group, being an electron-donating group at the meta position, may influence the rate of these degradation reactions through electronic effects on the phenyl ring.
Recommended Storage and Handling
To ensure the long-term stability and quality of this compound, the following storage and handling guidelines are recommended.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C) or refrigerated | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) in a tightly sealed container | Minimizes exposure to air and moisture, which can promote oxidation and hydrolysis. The compound can be air and moisture sensitive. |
| Light | Store in the dark (amber vial or in a light-blocking container) | Protects against potential photolytic degradation. |
| Environment | Dry, well-ventilated area | Prevents moisture absorption (hygroscopic nature) and ensures a safe storage environment. |
Incompatible Materials:
To prevent accelerated degradation or hazardous reactions, this compound should be stored away from:
-
Strong oxidizing agents: Can lead to rapid and uncontrolled oxidation.
-
Strong acids and bases: Can catalyze the protodeboronation reaction.
Physicochemical Properties
A summary of key physicochemical properties for this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 99-106 °C |
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as the HPLC-UV method described below.
Stability-Indicating HPLC-UV Method
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualizations
Degradation Pathway
The primary degradation pathway for arylboronic acids, protodeboronation, is illustrated below. This is the most likely degradation route for this compound in aqueous environments.
Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study of this compound.
Conclusion
This compound is a stable solid when stored under the recommended conditions of cool, dry, and inert atmosphere, protected from light. In solution, it is susceptible to degradation, primarily through protodeboronation, which is influenced by pH. For applications requiring the use of this compound in solution, freshly prepared solutions are recommended. The provided experimental outlines for forced degradation and HPLC analysis serve as a starting point for developing robust, in-house stability-indicating methods to ensure the quality and reliability of this compound in research and development activities.
Navigating the Safety Profile of 3-Propoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the material safety data sheet (MSDS) for 3-Propoxyphenylboronic acid. The information is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively in a laboratory setting. All quantitative data has been summarized for clarity, and detailed experimental methodologies for key safety assessments are provided based on internationally recognized guidelines.
Physicochemical and Hazard Profile
This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its properties and potential hazards is crucial for safe handling and experimental design.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and hazard information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C9H13BO3 | [1][2] |
| Molar Mass | 180.01 g/mol | [1][2] |
| Appearance | White or yellowish crystalline solid | [1] |
| Melting Point | 99-106°C | [1][3] |
| Boiling Point | 339.4°C at 760 mmHg | [1][3] |
| Flash Point | 159°C | [1][3] |
| Density | 1.10 g/cm³ | [1][3] |
| Vapor Pressure | 3.59E-05 mmHg at 25°C | [1][3] |
| Refractive Index | 1.514 | [1][3] |
| Solubility | Soluble in some organic solvents, such as ether and chloroform. | [1] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source:[2]
Experimental Protocols for Hazard Assessment
While specific experimental reports for this compound are not publicly available, the hazard classifications provided in the safety data sheets are based on standardized testing protocols. The following are detailed methodologies for the key experiments cited, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These in vitro methods are preferred to reduce animal testing.[4][5]
Skin Irritation Testing (Based on OECD Guideline 439)
This test evaluates the potential of a substance to cause reversible skin damage.[4][5]
-
Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[6] The test substance is applied topically to the RhE tissue.[6] Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold.[6]
-
Methodology:
-
Tissue Preparation: Three replicate tissues of a validated RhE model are used for each test substance and for positive and negative controls.
-
Application of Test Substance: A precise amount of this compound (as a solid or in a suitable solvent) is applied uniformly to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.[6]
-
Rinsing: After incubation, the test substance is carefully washed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery or manifestation of cytotoxic effects.[6]
-
Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a colored formazan salt. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its optical density.[6]
-
-
Interpretation of Results:
Eye Irritation Testing (Based on OECD Guideline 492)
This in vitro test assesses the potential of a substance to cause serious eye damage or eye irritation.
-
Principle: Similar to the skin irritation test, this method uses a reconstructed human cornea-like epithelium (RhCE) model. The test evaluates the substance's effect on cell viability in the corneal model.
-
Methodology:
-
Tissue Preparation: Replicate RhCE tissues are prepared for the test substance, positive control, and negative control.
-
Application of Test Substance: this compound is applied to the apical surface of the RhCE tissue.
-
Incubation: Tissues are exposed to the substance for a defined period.
-
Rinsing and Post-Incubation: The substance is rinsed off, and the tissues are incubated in fresh medium.
-
Viability Assessment: Cell viability is measured using a quantitative method like the MTT assay.
-
-
Interpretation of Results: The classification of eye irritation potential is based on the reduction in tissue viability compared to the negative control. Specific viability thresholds are used to distinguish between substances that do not require classification, those that are irritant (Category 2), and those that have the potential for serious eye damage (Category 1).
Visualizing Safety Protocols
The following diagrams illustrate key workflows and logical relationships in the safety assessment of this compound.
Conclusion
This compound is a valuable reagent in chemical synthesis. Adherence to the safety precautions outlined in this guide is essential for minimizing risks in the laboratory. This includes the use of appropriate personal protective equipment, handling in a well-ventilated area, and proper storage. In the event of exposure, the first aid measures described should be followed promptly. By understanding the material's properties and potential hazards, researchers can effectively manage risks and ensure a safe working environment.
References
A Technical Guide to the Theoretical and Computational Investigation of 3-Propoxyphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Propoxyphenylboronic acid is an organoboron compound that belongs to the larger class of phenylboronic acids. These compounds are characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. The presence of the propoxy group at the meta-position of the phenyl ring influences its electronic properties, lipophilicity, and potential biological activity. Boronic acids are versatile compounds in organic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] In medicinal chemistry, they have gained significant attention as enzyme inhibitors, with several boronic acid-containing drugs approved for clinical use.[2][3]
This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be applied to study this compound. Due to the limited specific computational research on this particular molecule, this guide leverages data from analogous phenylboronic acid derivatives and established computational methodologies to provide a framework for future in-silico investigations. The aim is to equip researchers with the foundational knowledge to explore its physicochemical properties, reactivity, and potential as a therapeutic agent.
Physicochemical and Computed Properties
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in any theoretical and computational study. These properties can be obtained from databases or calculated using various computational methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BO₃ | [4] |
| Molecular Weight | 180.01 g/mol | [4] |
| IUPAC Name | (3-propoxyphenyl)boronic acid | [4] |
| CAS Number | 149557-18-6 | [5] |
| Melting Point | 99-106 °C | [5] |
| Boiling Point | 339.4 °C at 760 mmHg | [5] |
| Density | 1.10 g/cm³ | [5] |
| Flash Point | 159 °C | [5] |
| Refractive Index | 1.514 | [5] |
Table 2: Computationally Derived Properties of this compound and Related Analogs
| Property | This compound (PubChem Computed)[4] | 3-Cyanophenylboronic Acid (DFT Calculated)[6] |
| Exact Mass | 180.0957744 Da | - |
| Monoisotopic Mass | 180.0957744 Da | - |
| Topological Polar Surface Area | 49.7 Ų | - |
| Heavy Atom Count | 13 | 12 |
| Formal Charge | 0 | 0 |
| Complexity | 141 | - |
| Isotope Atom Count | 0 | 0 |
| Defined Atom Stereocenter Count | 0 | 0 |
| Undefined Atom Stereocenter Count | 0 | 0 |
| Defined Bond Stereocenter Count | 0 | 0 |
| Undefined Bond Stereocenter Count | 0 | 0 |
| Covalently-Bonded Unit Count | 1 | 1 |
| HOMO-LUMO Gap (ΔE) | - | 5.66 eV |
Theoretical and Computational Methodologies
Computational chemistry provides powerful tools to investigate the properties and behavior of molecules like this compound at an atomic level. Density Functional Theory (DFT) is a widely used method for studying the electronic structure of molecules, offering a good balance between accuracy and computational cost.[7]
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to determine a wide range of molecular properties. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate results.[8]
Key DFT applications include:
-
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. For phenylboronic acids, this includes analyzing the orientation of the hydroxyl groups and the propoxy side chain.[6]
-
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.[9]
-
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.
-
Conformational Analysis: Exploring the potential energy surface to identify different stable conformers and their relative energies. This is particularly important for flexible molecules like this compound due to the rotation of the propoxy group and the B(OH)₂ group.[10]
Molecular Docking and Molecular Dynamics (MD) Simulations
To investigate the potential of this compound as an enzyme inhibitor, molecular docking and MD simulations are invaluable tools.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. It helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, and in estimating the binding affinity.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. This can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies with higher accuracy.
Experimental Protocols: A Computational Workflow
The following section outlines a general experimental protocol for the computational analysis of this compound.
Protocol for DFT-based Molecular Property Prediction
-
Structure Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D model using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to get a reasonable starting structure.
-
-
DFT Calculation Setup:
-
Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The choice should be based on literature precedents for similar molecules to ensure reliability.[8]
-
Define the calculation type: geometry optimization, frequency calculation, or single-point energy calculation.
-
Specify the solvent model if calculations in solution are desired (e.g., Polarizable Continuum Model - PCM).
-
-
Execution of Calculation:
-
Submit the calculation to a high-performance computing cluster.
-
Monitor the progress of the calculation to ensure convergence.
-
-
Analysis of Results:
-
Analyze the output files to extract the optimized geometry, electronic energies (HOMO, LUMO), vibrational frequencies, and other desired properties.
-
Visualize the molecular orbitals and vibrational modes.
-
Compare the calculated properties with any available experimental data.
-
Potential Applications in Drug Discovery: Enzyme Inhibition
A significant application of boronic acids in medicinal chemistry is their role as enzyme inhibitors, particularly for serine proteases.[1][3] The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the hydroxyl group of a serine residue in the enzyme's active site. This forms a reversible covalent tetrahedral intermediate, mimicking the transition state of substrate hydrolysis and thereby inhibiting the enzyme.[11]
While specific enzyme targets for this compound have not been extensively studied, its structure suggests it could be a scaffold for developing inhibitors for various enzymes. Computational studies can play a crucial role in identifying potential targets and in designing more potent and selective inhibitors.
Conclusion
While specific theoretical and computational studies on this compound are not abundant in the current literature, the established methodologies for analyzing phenylboronic acid derivatives provide a clear roadmap for future research. This technical guide has outlined the key physicochemical properties, detailed the relevant computational protocols, and highlighted the potential applications in drug discovery. By employing DFT calculations, molecular docking, and MD simulations, researchers can gain deep insights into the structure, reactivity, and biological potential of this compound, paving the way for its application in medicinal chemistry and materials science.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-Propoxyphenyl)boronic acid | C9H13BO3 | CID 3691230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. longdom.org [longdom.org]
- 7. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 3-Propoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of biaryl compounds, which are significant structural motifs in medicinal chemistry and materials science.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] this compound offers the advantage of introducing a propoxy-substituted phenyl group, a feature present in various biologically active molecules.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The final step involves the coupling of the two organic moieties on the palladium complex, leading to the formation of the desired biaryl product and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrates, catalyst, base, and solvent system employed.
Table 1: Coupling with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 2 | 4-Iodoanisole | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/SPhos (1) | K₃PO₄ (3) | Toluene | 110 | 6 | 96 |
Table 2: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 90 |
| 2 | 4-Bromoacetophenone | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ (2.5) | t-BuOH/H₂O | 100 | 12 | 88 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | CsF (3) | Dioxane | 110 | 18 | 75 |
Table 3: Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more active catalyst systems and harsher reaction conditions.[3]
| Entry | Aryl Chloride | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Pd₂(dba)₃/t-Bu₃P (2) | K₃PO₄ (3) | Toluene | 110 | 24 | 70 |
| 2 | 4-Chloroanisole | PEPPSI-IPr (1) | K₂CO₃ (2.5) | Dioxane/H₂O | 120 | 20 | 85 |
| 3 | 2-Chlorotoluene | Pd(OAc)₂/cataCXium A (2) | K₃PO₄ (3) | Dioxane | 110 | 24 | 65 |
Experimental Protocols
The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is adapted from a general method for Suzuki-Miyaura couplings.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, sodium carbonate, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (DME/H₂O).
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Microwave-Assisted Coupling for Aryl Chlorides
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane and Water (10:1 v/v)
Procedure:
-
In a microwave vial, combine the aryl chloride, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 120-150 °C for 30-60 minutes.
-
After the reaction, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction is a powerful tool in drug discovery for the synthesis of molecules that can interact with various biological signaling pathways. The biaryl motif is a common scaffold in kinase inhibitors, GPCR ligands, and other therapeutic agents. The ability to readily synthesize diverse biaryl structures using building blocks like this compound allows for the exploration of structure-activity relationships (SAR) to optimize drug candidates.
Figure 3: Logical relationship between Suzuki-Miyaura synthesis and SAR studies in drug discovery.
By systematically varying the aryl halide coupling partner with this compound, researchers can generate a library of related biaryl compounds. This library can then be screened for biological activity. The data from these screens inform Structure-Activity Relationship (SAR) studies, guiding the design and synthesis of new, more potent, and selective drug candidates. The propoxy group itself can be a key interaction moiety or can influence the overall physicochemical properties of the molecule.
References
Selecting Palladium Catalysts for Suzuki Coupling with 3-Propoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection of palladium catalysts and the development of robust experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-propoxyphenylboronic acid with various aryl halides. The Suzuki coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound, an electron-rich boronic acid, is a valuable building block in organic synthesis. The propoxy group can influence the electronic properties and solubility of the final coupled product.
The efficiency of the Suzuki coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, crucially, the associated ligand. The nature of the aryl halide, the base, and the solvent system also play pivotal roles in achieving high yields and reaction efficiency.
Catalyst and Ligand Selection
The choice of the palladium catalyst and ligand is critical for a successful Suzuki coupling reaction. For an electron-rich substrate like this compound, the selection of a suitable ligand that promotes the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—is paramount.
Key Considerations for Ligand Selection:
-
Electron-Rich and Bulky Phosphine Ligands: These are generally the most effective for Suzuki couplings. The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the palladium(0) center. Steric bulk promotes the formation of the active monoligated palladium species and accelerates the final reductive elimination step to release the product and regenerate the catalyst.[1]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form highly stable and active catalysts that can be particularly effective for challenging substrates, including less reactive aryl chlorides.
Below is a summary of recommended palladium catalyst systems for the Suzuki coupling of this compound with various aryl halides.
Data Presentation: Recommended Palladium Catalyst Systems
| Palladium Precursor | Ligand | Recommended for Aryl Halide | Base | Solvent System | Typical Temperature (°C) |
| Pd(OAc)₂ | SPhos | Bromides, Chlorides | K₃PO₄ | Toluene/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | Bromides, Chlorides | K₃PO₄ | Dioxane/H₂O | 80-110 |
| Pd(OAc)₂ | RuPhos | Bromides, Chlorides | K₂CO₃ | THF/H₂O | 60-80 |
| PdCl₂(dppf) | (none) | Iodides, Bromides | K₂CO₃ | Dioxane/H₂O | 80-100 |
| [Pd(allyl)Cl]₂ | cataCXium® A | Bromides | K₃PO₄ | Toluene/H₂O | 80-110 |
| PEPPSI™-IPr | (none) | Chlorides | K₂CO₃ | THF | 60-80 |
Experimental Protocols
The following are detailed protocols for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. These protocols should be considered as a starting point and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene and Water, degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 5:1 ratio, 6 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv), the palladium precursor (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%), and the degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram illustrates the general laboratory workflow for performing a Suzuki coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
optimal base and solvent systems for 3-Propoxyphenylboronic acid reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal use of 3-propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document outlines recommended base and solvent systems, provides detailed experimental protocols, and presents quantitative data to facilitate reaction optimization.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The propoxy group, being an electron-donating substituent, influences the electronic properties of the boronic acid and can impact reaction outcomes. The choice of base and solvent is critical for achieving high yields and reaction efficiency. This document provides a summary of effective conditions and detailed procedures for the successful application of this compound in drug discovery and materials science.
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of an aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the catalyst. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
Optimal Base and Solvent Systems
The selection of an appropriate base and solvent system is paramount for a successful Suzuki-Miyaura coupling reaction. The ideal combination depends on the reactivity of the coupling partners and the desired reaction temperature.
Bases: A variety of inorganic bases are commonly employed. Weaker bases like carbonates are often sufficient, while stronger bases like phosphates can be beneficial for less reactive coupling partners.
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base suitable for a broad range of aryl halides.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can enhance reaction rates, particularly with challenging substrates.[1]
-
Potassium Phosphate (K₃PO₄): A strong base often used with sterically hindered or electron-rich aryl halides.
Solvents: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. Aprotic polar solvents, often in combination with water, are generally effective.
-
1,4-Dioxane/Water: A common and effective solvent mixture that provides good solubility for both organic and inorganic reagents.[1]
-
Toluene/Water: Another effective biphasic system, particularly for reactions at higher temperatures.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be used for challenging couplings, sometimes without the addition of water.
-
Isopropanol/Water: A greener solvent alternative that has shown good efficacy in some Suzuki-Miyaura reactions.
Data Presentation: Comparative Performance
While specific data for this compound is not extensively available in the literature, the following tables provide representative yields for the closely related 3-methoxyphenylboronic acid in Suzuki-Miyaura coupling reactions. This data can serve as a valuable starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of 3-Methoxyphenylboronic Acid with Chloroarenes in Water
| Aryl Chloride | Product | Yield (%) |
| Chlorobenzene | 3-Methoxybiphenyl | 91% |
Reaction Conditions: 3-methoxyphenylboronic acid (1 eq), chlorobenzene (1.2 eq), K₂CO₃ (2 eq), Pd/BC (0.05 mol%), H₂O, reflux.
Table 2: General Yields for Suzuki-Miyaura Coupling of Phenylboronic Acid with Various Aryl Bromides
This table provides a general reference for expected yields with different types of aryl bromides.
| Aryl Bromide | Base | Solvent | Yield (%) |
| 4-Bromoanisole | K₂CO₃ | Isopropanol/Water | High |
| 4-Bromonitrobenzene | K₂CO₃ | Isopropanol/Water | High |
| Bromobenzene | Cs₂CO₃ | 1,4-Dioxane | 88-99%[1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols provide a detailed methodology for performing a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-Dioxane/Water 10:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add this compound (1.5 mmol), the aryl halide (1.0 mmol), the base (2.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).
-
Add the degassed solvent (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds utilizing this compound. The choice of a suitable base and solvent system is critical for achieving optimal results. Carbonate and phosphate bases in polar aprotic solvents such as 1,4-dioxane, often with water as a co-solvent, provide robust conditions for these transformations. The provided protocols and comparative data for a closely related analogue offer a solid foundation for researchers to develop and optimize their synthetic routes for the preparation of novel molecules for applications in drug discovery and materials science.
References
Application Note: Detailed Experimental Protocol for Suzuki-Miyaura Cross-Coupling Reaction Using 3-Propoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[1][2] Its significance in academic research and the pharmaceutical and materials science industries stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and aryl halides.[3][4] The low toxicity of the boron-containing reagents and byproducts also contributes to its appeal as a more environmentally benign cross-coupling method.[5] This application note provides a detailed, step-by-step experimental protocol for the Suzuki-Miyaura reaction using 3-propoxyphenylboronic acid as a key building block. This protocol is intended for researchers, scientists, and professionals in drug development who are looking to synthesize substituted biaryl compounds.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] First, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium complex, a step that is typically facilitated by a base.[5] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
A visual representation of the experimental workflow is provided below.
Figure 1: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoanisole to synthesize 4-methoxy-3'-propoxy-1,1'-biphenyl.
Materials:
-
This compound
-
4-Bromoanisole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.5 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.
-
Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
-
Reaction Execution:
-
Attach a condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to 85°C and stir overnight (approximately 12-16 hours) under an inert atmosphere.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methoxy-3'-propoxy-1,1'-biphenyl.
-
Data Presentation
The following table summarizes the expected quantitative data for the described Suzuki-Miyaura reaction.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Weight (mg) / Volume (mL) | Expected Yield (%) | Expected Product Weight (mg) |
| This compound | 180.03 | 1.2 | 1.5 | 216 | - | - |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 | - | - |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.05 | 40.8 | - | - |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | 212 | - | - |
| 1,4-Dioxane | - | - | - | 20 mL | - | - |
| Water | - | - | - | 5 mL | - | - |
| 4-Methoxy-3'-propoxy-1,1'-biphenyl | 242.31 | - | - | - | 85-95 | 206-230 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts can be toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a reliable and detailed method for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The reaction is robust and generally high-yielding, making it a valuable tool for the synthesis of complex biaryl structures. Researchers can adapt this protocol for various other aryl halides and boronic acids with minor modifications to the reaction conditions as needed. The straightforward procedure and purification make it suitable for a wide range of applications in chemical synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: 3-Propoxyphenylboronic Acid in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its chemical structure, featuring a phenylboronic acid moiety substituted with a propoxy group, allows for the strategic introduction of the 3-propoxyphenyl group into a wide range of molecular scaffolds. This modification can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable tool in the design and synthesis of novel therapeutic agents. These application notes provide an overview of the use of this compound in the synthesis of a potential therapeutic agent, including a detailed experimental protocol and relevant biological context.
Application: Synthesis of a Potential TRPA1 Antagonist
A key application of this compound is in the synthesis of (5-(3-propoxyphenyl)pyrimidin-2-yl)amine, a compound identified as a potential antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel highly expressed in sensory neurons and is a well-validated target for the development of novel analgesics for treating various pain conditions, including inflammatory and neuropathic pain.[1][2][3]
The synthesis of this potential TRPA1 antagonist is achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated 2-aminopyrimidine derivative.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of (5-(3-propoxyphenyl)pyrimidin-2-yl)amine
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of arylboronic acids with chloropyrimidines and iodopyrimidines.[4][5][6]
Materials:
-
This compound
-
2-Amino-5-iodopyrimidine (or 2-Amino-5-chloropyrimidine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., cesium carbonate, potassium phosphate)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-iodopyrimidine (1.0 equivalent), this compound (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (5-(3-propoxyphenyl)pyrimidin-2-yl)amine.
Data Presentation: Quantitative Data for Representative TRPA1 Antagonists
While specific IC₅₀ values for (5-(3-propoxyphenyl)pyrimidin-2-yl)amine are not publicly available, the following table presents data for other known TRPA1 antagonists to provide a reference for expected potency.[7][8]
| Compound | Target | Assay Type | IC₅₀ (nM) |
| TRPA1 Antagonist 1 | TRPA1 | Not specified | 8 |
| AZ465 | Human TRPA1 | Calcium-influx | 20 |
| AZ465 | Human TRPA1 | Calcium-influx | 85 |
| Compound 3h | Human TRPA1 | Calcium imaging | 400 |
| Compound 50 (hTRPA1) | Human TRPA1 | Calcium imaging | 1420 |
| Compound 50 (mTRPA1) | Mouse TRPA1 | Calcium imaging | 2840 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling synthesis.
Signaling Pathway of TRPA1 Antagonism
Caption: TRPA1 antagonism signaling pathway.
Conclusion
This compound serves as a valuable synthon for the introduction of the 3-propoxyphenyl moiety in drug discovery programs. The Suzuki-Miyaura coupling provides a robust and efficient method for its incorporation into heterocyclic scaffolds, such as the pyrimidine core of potential TRPA1 antagonists. The development of such antagonists holds promise for the treatment of pain and inflammatory conditions. The provided protocols and data serve as a foundational guide for researchers engaged in the synthesis and evaluation of novel bioactive compounds.
References
- 1. 7-Substituted-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives as antagonists of the transient receptor potential ankyrin 1 (TRPA1) channel: a promising approach for treating pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the biology and medicinal chemistry of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TRPA1 Antagonist 1 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Biaryl Compounds using 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The synthesis of these compounds is of paramount importance for the development of new molecular entities with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient construction of complex biaryl systems.
3-Propoxyphenylboronic acid is a valuable building block in organic synthesis. The propoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of novel biaryl compounds utilizing this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide (e.g., aryl bromide, iodide, or triflate) in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group (the 3-propoxyphenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Applications in Drug Discovery
The 3-propoxyphenyl moiety can be strategically incorporated into drug candidates to optimize their pharmacological profiles. For instance, biaryl structures are key components in a variety of therapeutic agents, including anti-inflammatory drugs, anti-cancer agents, and treatments for cardiovascular diseases. The ability to synthesize a diverse library of biaryl compounds using this compound allows for extensive structure-activity relationship (SAR) studies, aiding in the identification of potent and selective drug candidates.
One area of significant interest is the development of small molecule inhibitors of immune checkpoint pathways, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1). Blockade of the PD-1/PD-L1 interaction can restore anti-tumor immunity. Many biaryl-containing small molecules have been investigated as PD-1/PD-L1 inhibitors.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide or iodide.
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, DMF, Toluene)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 to 10:1 mixture of an organic solvent like dioxane or DMF and water). Add the palladium catalyst (0.01-0.05 equiv) and, if required, the phosphine ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be carried out using conventional heating or a microwave reactor for shorter reaction times.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours for conventional heating, or 10-60 minutes for microwave irradiation).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, with conditions adapted from similar alkoxy-substituted phenylboronic acid couplings.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 h | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 4 h | 80-90 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | DMF | 85 | 5 h | 75-85 |
| 4 | 1-Iodo-3,5-dimethylbenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane/H₂O | 120 (µW) | 10 min | 90-98 |
| 5 | 4-Iodobenzonitrile | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF | 85 | 5 h | 88-96 |
Note: Yields are approximate and can vary based on the specific substrate and precise reaction conditions. These examples are illustrative of typical conditions for Suzuki-Miyaura reactions.
Visualizations
Caption: General experimental workflow for biaryl synthesis.
Caption: Inhibition of a signaling pathway by a biaryl compound.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of novel biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway to these valuable molecules, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of these promising compounds.
References
Application Notes and Protocols: 3-Propoxyphenylboronic Acid as a Key Building Block in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds. Its propoxy group offers a moderately lipophilic substituent that can influence the pharmacokinetic and pharmacodynamic properties of target molecules. This, combined with the synthetic tractability of the boronic acid moiety, makes it a strategic choice in the design and synthesis of novel bioactive compounds, particularly in the fields of medicinal chemistry and materials science.
The principal applications of this compound revolve around two key palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the synthesis of biaryl compounds and the Chan-Lam coupling for the formation of diaryl ethers. These reactions are foundational in the construction of complex molecular architectures present in numerous pharmaceuticals and biologically active molecules.
Key Applications in Multi-Step Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility is most prominently demonstrated in the following areas:
-
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between sp2-hybridized carbon atoms. This compound readily participates in this reaction with a wide range of aryl halides and triflates, enabling the efficient construction of substituted biaryl structures. These motifs are prevalent in many classes of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
-
Formation of Diaryl Ethers via Chan-Lam Coupling: The copper-catalyzed Chan-Lam coupling provides a complementary approach for the synthesis of diaryl ethers from arylboronic acids and phenols.[1][2] This reaction is often carried out under mild conditions and is tolerant of a variety of functional groups, making it a valuable tool in the late-stage functionalization of complex molecules.[1][2] Diaryl ether linkages are found in a number of natural products and pharmaceuticals.
-
Construction of Bioactive Molecules: The 3-propoxyphenyl moiety can be incorporated into various molecular scaffolds to modulate their biological activity. A notable example is in the synthesis of analogues of combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[3][4] By introducing the 3-propoxyphenyl group, researchers can explore structure-activity relationships and optimize the anticancer properties of these compounds.
Data Presentation: Representative Coupling Reactions
The following tables summarize typical yields for Suzuki-Miyaura and Chan-Lam coupling reactions involving this compound and representative coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 85 |
| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2), P(t-Bu)₃ (4) | K₃PO₄ | DME | 80 | 24 | 90 |
Table 2: Chan-Lam Coupling of this compound with Various Phenols
| Entry | Phenol | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine (20) | Et₃N | CH₂Cl₂ | 25 | 48 | 85 |
| 2 | Phenol | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | Toluene | 110 | 24 | 78 |
| 3 | 4-Nitrophenol | Cu(OAc)₂ (10) | None | Pyridine | CH₂Cl₂ | 25 | 72 | 72 |
| 4 | 2-Naphthol | Cu₂O (5) | DMAP (10) | Cs₂CO₃ | Dioxane | 100 | 36 | 81 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene, Ethanol, Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Chan-Lam Coupling for the Synthesis of a Diaryl Ether
This protocol provides a general method for the copper-catalyzed Chan-Lam coupling of this compound with a phenol.
Materials:
-
This compound
-
Phenol (e.g., 4-methoxyphenol)
-
Copper source (e.g., Copper(II) acetate [Cu(OAc)₂])
-
Ligand (optional, e.g., Pyridine)
-
Base (e.g., Triethylamine [Et₃N])
-
Solvent (e.g., Dichloromethane [CH₂Cl₂])
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the phenol (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (0.1 mmol), and the ligand (if used, 0.2 mmol).
-
Add the solvent (e.g., dichloromethane) and the base (e.g., triethylamine, 2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for the required time (e.g., 48 hours), monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Mandatory Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization by Combretastatin A-4 Analogues
Combretastatin A-4 and its synthetic analogues, which can be prepared using this compound, are potent inhibitors of tubulin polymerization.[3][4] They bind to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of tubulin polymerization by combretastatin A-4 analogues.
Experimental Workflow: Multi-Step Synthesis of a Combretastatin A-4 Analogue
The synthesis of combretastatin A-4 analogues often involves a multi-step sequence. A common strategy is a two-step process involving an initial Wittig reaction to form a stilbene precursor, followed by a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, such as this compound, to introduce the desired B-ring substitution.
Caption: Workflow for the synthesis of a combretastatin A-4 analogue.
References
Application Notes and Protocols for Chan-Lam Coupling Reactions with 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2][3] This reaction offers a significant advantage over palladium-catalyzed methods like the Buchwald-Hartwig amination due to its generally milder reaction conditions, including the use of atmospheric oxygen as the oxidant and the feasibility of conducting the reaction at room temperature.[2][3][4] The Chan-Lam coupling is tolerant of a wide range of functional groups and utilizes readily available and inexpensive copper catalysts.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting Chan-Lam coupling reactions with a specific focus on 3-propoxyphenylboronic acid. This valuable building block can be used to introduce the 3-propoxyphenyl moiety into a variety of molecules, a common structural motif in medicinal chemistry and materials science.
Reaction Principle and Mechanism
The Chan-Lam coupling reaction proceeds through a copper-catalyzed oxidative cycle. While the exact mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway involves the following key steps:[1][2]
-
Ligand Exchange: The N-H or O-H containing nucleophile (e.g., an amine, alcohol, or phenol) coordinates to the copper(II) catalyst.
-
Transmetalation: The arylboronic acid (in this case, this compound) transfers the 3-propoxyphenyl group to the copper center, forming a copper-aryl intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed, releasing the desired arylated product and a copper(I) species.[2]
-
Oxidation: The copper(I) is reoxidized to the active copper(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[1][4]
Data Presentation: Typical Reaction Parameters
The success of a Chan-Lam coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes typical conditions that can be used as a starting point for the coupling of this compound with various nucleophiles.
| Component | Examples | Typical Concentration/Amount | Notes |
| Copper Catalyst | Copper(II) acetate (Cu(OAc)₂), Copper(II) triflate (Cu(OTf)₂) | 10-20 mol% (catalytic) or 1.0-2.0 equiv (stoichiometric) | Copper(II) acetate is a common and cost-effective choice.[1][4] |
| Base | Pyridine, Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃) | 1.0-3.0 equivalents | The choice of base can significantly impact the reaction rate and yield. Pyridine often serves as both a base and a ligand.[1] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Methanol (MeOH) | 0.1 - 1.0 M | The solvent should be chosen based on the solubility of the reactants.[1] |
| Nucleophile | Primary and secondary amines, anilines, phenols, alcohols, amides, imides | 1.0-1.5 equivalents | A wide range of N-H and O-H containing compounds are suitable substrates.[1][3] |
| Temperature | Room temperature to 80 °C | Reactions are often run at room temperature, but heating may be required for less reactive substrates.[1] | |
| Atmosphere | Air | The reaction is typically run open to the air, which provides the necessary oxidant (O₂).[2][3] |
Experimental Protocols
The following are generalized protocols for the N-arylation of anilines and O-arylation of phenols using this compound. Note: These are starting points, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Protocol 1: N-Arylation of an Aniline with this compound
This protocol describes a general procedure for the synthesis of N-(3-propoxyphenyl)aniline derivatives.
Materials:
-
This compound
-
Substituted aniline
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aniline (1.1 equiv), and copper(II) acetate (1.5 equiv).
-
Add dichloromethane (to achieve a concentration of 0.1-0.5 M) and pyridine (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature and open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the reactivity of the aniline.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-propoxyphenyl)aniline.
Protocol 2: O-Arylation of a Phenol with this compound
This protocol outlines a general method for the synthesis of 3-propoxyphenyl aryl ethers.
Materials:
-
This compound
-
Substituted phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.2 equiv), the desired phenol (1.0 equiv), and copper(II) acetate (1.1 equiv).
-
Add dichloromethane (to achieve a concentration of 0.1-0.5 M) and triethylamine (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) until the starting phenol is consumed.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NH₄Cl solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 3-propoxyphenyl aryl ether.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Chan-Lam coupling reaction.
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Caption: General experimental workflow for a Chan-Lam coupling reaction.
References
Application Notes and Protocols: The Use of 3-Propoxyphenylboronic Acid Derivatives in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxyphenylboronic acid and its derivatives are versatile reagents in modern organic synthesis, primarily utilized for the formation of carbon-carbon and carbon-heteroatom bonds. Their application is particularly prominent in the construction of complex molecular architectures found in a variety of bioactive compounds. The propoxy group can influence the electronic properties of the boronic acid and provide a handle for further molecular interactions, potentially enhancing the pharmacological profile of the synthesized molecules. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of molecules with potential therapeutic applications, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antibacterial agents.
Synthetic Applications & Protocols
The Suzuki-Miyaura and Chan-Lam coupling reactions are two of the most powerful methods for utilizing this compound in the synthesis of bioactive compounds.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone in the synthesis of biaryl compounds, which are common scaffolds in many kinase inhibitors.[1] This palladium-catalyzed reaction offers high tolerance to various functional groups and generally proceeds under mild conditions.
Experimental Protocol: Synthesis of a 3-Propoxy-substituted Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Water (0.5 mL per 1 mmol of aryl bromide)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Biaryl Synthesis and Evaluation
Chan-Lam Amination for C-N Bond Formation
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-nitrogen bond between a boronic acid and an amine.[2] This reaction is particularly useful for synthesizing aryl amines, which are present in many GPCR modulators and other bioactive molecules.[3]
Experimental Protocol: Synthesis of a 3-Propoxy-substituted Aryl Amine
This protocol provides a general method for the Chan-Lam amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (2.0 equivalents)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent)
-
Pyridine (as co-solvent and ligand)
-
Methanol (as solvent)
-
Ammonium hydroxide (NH₄OH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flask, combine this compound, the amine, and Cu(OAc)₂.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon).
-
Solvent Addition: Add methanol and pyridine to the mixture.
-
Reaction: Stir the reaction at room temperature for 24-72 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and add NH₄OH. Extract the aqueous layer with Et₂O.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
The following tables present representative quantitative data for the synthesis and biological activity of compounds derived from this compound. This data is illustrative and serves as a guideline for expected outcomes.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-propoxy-1,1'-biphenyl | 85 |
| 2 | 2-Bromopyridine | 2-(3-Propoxyphenyl)pyridine | 78 |
| 3 | 4-Bromobenzonitrile | 4'-(3-Propoxyphenyl)biphenyl-4-carbonitrile | 82 |
Table 2: Representative Yields for Chan-Lam Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(3-Propoxyphenyl)aniline | 75 |
| 2 | Morpholine | 4-(3-Propoxyphenyl)morpholine | 68 |
| 3 | Benzylamine | N-Benzyl-3-propoxyaniline | 72 |
Table 3: Illustrative Biological Activity of Synthesized Compounds
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Biphenyl-1 | Kinase A | In vitro kinase assay | 50 |
| Biphenyl-2 | Kinase B | Cell-based proliferation assay | 120 |
| ArylAmine-1 | GPCR X | Radioligand binding assay | 85 |
| ArylAmine-2 | S. aureus | Broth microdilution (MIC) | 16 µg/mL |
| ArylAmine-3 | E. coli | Broth microdilution (MIC) | >64 µg/mL |
Signaling Pathway
Phenylboronic acid and its derivatives have been shown to inhibit cancer cell migration by modulating the activity of the Rho family of GTP-binding proteins.[4][5] These proteins are key regulators of the actin cytoskeleton. Inhibition of Rho GTPases, such as RhoA, Rac1, and Cdc42, can disrupt the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell motility.
Rho GTPase Signaling Pathway Inhibition
Conclusion
This compound is a valuable synthetic intermediate for the construction of a diverse range of bioactive molecules. The Suzuki-Miyaura and Chan-Lam coupling reactions provide robust and versatile methods for its incorporation into drug-like scaffolds. The presented protocols and illustrative data serve as a practical guide for researchers in drug discovery and medicinal chemistry to explore the potential of this compound derivatives in developing novel therapeutics. Further investigation into the specific biological activities of compounds derived from this reagent is warranted to fully elucidate their therapeutic potential.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Propoxyphenylboronic Acid in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxyphenylboronic acid is a member of the versatile family of phenylboronic acids, which are widely recognized for their utility in organic synthesis and, more broadly, in materials science. The defining feature of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a property that has been extensively exploited in the development of "smart" materials, particularly for biomedical applications. While this compound is commercially available and utilized as a synthetic intermediate, its direct application in functional materials is not as extensively documented as that of other phenylboronic acid derivatives.
This document provides an overview of the known applications of this compound, primarily as a building block in organic synthesis, and explores its potential in materials science based on the well-established chemistry of the phenylboronic acid moiety.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 149557-18-6 |
Core Application: Intermediate in Organic Synthesis
The primary application of this compound in the scientific literature is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (such as this compound) with an organohalide in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of biaryls and other conjugated systems that are key components of pharmaceuticals, agrochemicals, and organic electronic materials.
A generalized reaction scheme for the Suzuki-Miyaura coupling using this compound is depicted below.
Application Notes and Protocols for Scale-Up Synthesis Involving 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Propoxyphenylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The propoxy group offers a handle for modulating lipophilicity and other physicochemical properties of the target molecules.
As the demand for novel compounds grows, the ability to transition from laboratory-scale synthesis to pilot-plant and industrial-scale production is critical. This document provides detailed application notes and protocols to address the key considerations for the scale-up of reactions involving this compound, with a focus on ensuring process safety, efficiency, reproducibility, and product quality.
Key Considerations for Scale-Up
Scaling up Suzuki-Miyaura reactions requires careful attention to several parameters that may have negligible effects at the bench scale but become critical at a larger scale.
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for an efficient reaction. On a large scale, catalyst loading, stability, and cost become significant factors. Air-stable pre-catalysts are often preferred for their ease of handling.
-
Solvent and Base Selection: The solvent system must be chosen for its ability to dissolve reactants, facilitate the reaction, and be easily removable. On a large scale, factors like boiling point, flash point, toxicity, and environmental impact are paramount. The choice of base affects the reaction rate and can influence side product formation. Inorganic bases like potassium carbonate or phosphate are commonly used.
-
Reaction Kinetics and Heat Transfer: Exothermic events that are easily managed in a lab flask can lead to dangerous temperature excursions in a large reactor. Understanding the reaction kinetics and ensuring adequate heat transfer capacity are critical for process safety.
-
Work-up and Purification: Isolating the product from the reaction mixture on a large scale presents challenges. This includes managing large volumes of solvents, removing the palladium catalyst, and achieving the desired product purity. Crystallization is often the preferred method for purification at scale.
-
Impurity Profile: The purity of the boronic acid is critical as impurities can negatively impact the reaction by poisoning the catalyst or leading to unwanted side reactions. Common impurities in boronic acids include boroxines (cyclic anhydrides) and products of protodeboronation.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with a model aryl bromide on a laboratory and scale-up basis. These values are illustrative and should be optimized for specific substrates and equipment.
Table 1: Optimization of Reaction Conditions - Laboratory Scale (1-10 g)
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 4-Bromoanisole | 4-Bromoanisole | 4-Bromoanisole |
| This compound (equiv.) | 1.2 | 1.3 | 1.2 |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Buchwald Precatalyst |
| Catalyst Loading (mol%) | 2.0 | 1.0 | 0.5 |
| Base | K₂CO₃ | K₃PO₄ | K₂CO₃ |
| Base (equiv.) | 2.0 | 2.5 | 2.0 |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (3:1) | 2-MeTHF/H₂O (5:1) |
| Temperature (°C) | 90 | 100 | 85 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 85 | 92 | 95 |
| Purity (HPLC, %) | 97 | 98 | >99 |
Table 2: Scale-Up Reaction Parameters and Outcomes (1-5 kg)
| Parameter | Value |
| Batch Size | 2.5 kg (Aryl Bromide) |
| This compound | 1.2 equivalents |
| Palladium Catalyst | Buchwald Precatalyst |
| Catalyst Loading | 0.1 mol% |
| Base | K₂CO₃ (2.0 equivalents) |
| Solvent | 2-MeTHF/H₂O (5:1) |
| Reaction Temperature | 85 °C |
| Reaction Time | 8-10 hours (monitored by HPLC) |
| Work-up Procedure | Aqueous wash, phase separation |
| Purification | Crystallization from Isopropanol/Water |
| Isolated Yield | 88-92% |
| Final Purity (HPLC) | >99.5% |
| Residual Palladium | < 10 ppm |
Experimental Protocols
General Protocol for Gram-Scale Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Kilogram-Scale Suzuki-Miyaura Coupling in a Jacketed Reactor
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with the aryl bromide, this compound, and the base under a nitrogen blanket.
-
Solvent Addition: Add the degassed solvent system to the reactor. Begin agitation.
-
Catalyst Introduction: Add the palladium pre-catalyst.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 85 °C) using the reactor jacket. Monitor the internal temperature closely. Track the reaction's progress by taking samples for HPLC analysis.
-
Work-up: Once the reaction is complete, cool the reactor contents to room temperature. Add water and perform a phase separation, removing the aqueous layer.
-
Palladium Removal: Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., a cysteine solution) to reduce residual palladium levels.
-
Crystallization: Concentrate the organic layer by distillation. Add an anti-solvent (e.g., water or heptane) to induce crystallization.
-
Isolation and Drying: Isolate the product by filtration and wash the filter cake with a cold solvent. Dry the product under vacuum at a suitable temperature.
Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Workflow for Scaling Up Synthesis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Propoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Propoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound, and how do I choose the right one?
The base is crucial for the activation of the boronic acid. It converts the neutral this compound into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step with the palladium complex.[1][2] The choice of base can significantly impact reaction yield and is often dependent on the solvent and the reactivity of the coupling partner.
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often used in aqueous solvent mixtures (e.g., Toluene/Water, Dioxane/Water). They are a good starting point for many reactions.[3][4] Na₂CO₃ has been shown to be a highly effective base in many systems.[4][5]
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Frequently employed for less reactive coupling partners, such as aryl chlorides, or with substrates sensitive to hydrolysis.[3][6] K₃PO₄ is often effective in challenging couplings.[6]
-
Fluoride Sources (e.g., CsF, KF): Can be used in anhydrous conditions and are particularly useful when base-sensitive functional groups (like esters) are present.[2][3][7]
Q2: How do I select the optimal palladium catalyst and ligand for coupling with this compound?
The choice of catalyst and ligand is critical for an efficient reaction, especially when dealing with challenging substrates like electron-rich aryl halides or sterically hindered partners.
-
For Aryl Iodides and Bromides: Standard catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃) are often sufficient.[3][8]
-
For Aryl Chlorides (less reactive): More sophisticated systems are typically required. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often necessary to facilitate the difficult oxidative addition step.[3][6][9][10] Using a pre-formed catalyst complex (precatalyst) can also improve consistency and yield.[9]
Q3: What are the most common side reactions, and how can they be minimized?
Two primary side reactions can reduce the yield of the desired product: protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It can be promoted by high temperatures and aqueous basic conditions.[7][9] To minimize it, consider using the corresponding pinacol ester or trifluoroborate salt of the boronic acid, which are often more stable.[6][11] Shorter reaction times at the lowest effective temperature can also help.[12]
-
Homocoupling: This is the self-coupling of two molecules of the boronic acid to form a biaryl byproduct (3,3'-dipropoxybiphenyl). It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[13] Thoroughly degassing the reaction mixture and using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst can significantly reduce this side reaction.[6][13]
Q4: What is the effect of solvent and temperature on the reaction yield?
Solvent and temperature are critical, interconnected parameters.
-
Solvents: Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent to help dissolve the inorganic base.[14][15] The choice can influence reagent solubility and reaction rates.[16][17] For instance, adding water to a solvent like dioxane can sometimes be beneficial, but excessive water can lead to substrate hydrolysis.[14] It is crucial that solvents are thoroughly degassed to remove oxygen.[15][18]
-
Temperature: Reaction temperatures typically range from 60-110 °C.[14][19][20] While higher temperatures can increase the reaction rate, especially for unreactive partners like aryl chlorides, they can also accelerate side reactions like protodeboronation.[6][21] The optimal temperature must be determined empirically for each specific substrate pairing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield, Starting Materials Unchanged | 1. Inactive Catalyst: The Pd(0) active species is not forming or has been deactivated by oxygen.[9][10] 2. Ineffective Base/Solvent System: The chosen base is not strong enough or is insoluble in the solvent.[5][15] 3. Low Temperature: The reaction temperature is too low to overcome the activation energy, especially for aryl chlorides.[19][21] | 1. Ensure all reagents and solvents are thoroughly degassed. Use a fresh palladium source or a more active precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[9][22] 2. Screen a different base (e.g., switch from K₂CO₃ to K₃PO₄). Ensure the solvent system is appropriate for the base (e.g., add water for inorganic bases).[6] 3. Increase the reaction temperature in increments of 10-20 °C.[6] |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in the Reaction: Inadequate degassing of the reaction mixture.[13] 2. Inefficient Precatalyst Reduction: A Pd(II) source (e.g., Pd(OAc)₂) is not being fully reduced to the active Pd(0) state.[13] | 1. Improve the degassing procedure (e.g., use multiple freeze-pump-thaw cycles or sparge with argon for an extended period).[23] 2. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or use a well-defined precatalyst that generates Pd(0) more efficiently.[6][15] |
| Significant Protodeboronation | 1. Reaction Temperature is too High: High heat can accelerate the C-B bond cleavage.[12] 2. Prolonged Reaction Time: Extended exposure to basic, aqueous conditions increases the likelihood of protodeboronation.[7] 3. Instability of the Boronic Acid: Arylboronic acids can be inherently unstable under certain conditions.[13] | 1. Lower the reaction temperature. Find the minimum temperature required for the cross-coupling to proceed. 2. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. 3. Consider converting the this compound to its more stable pinacol ester (Bpin) or trifluoroborate salt (BF₃K) derivative.[6][11] |
| Reaction Stalls or is Sluggish | 1. Poor Ligand Choice: The ligand is not electron-rich or bulky enough to promote oxidative addition or reductive elimination.[10][24] 2. Inhibition by Coupling Partner: If the coupling partner is a heterocyclic halide (e.g., a pyridine), the nitrogen atom can coordinate to the palladium center and inhibit catalysis.[6] | 1. Switch to a more robust ligand system, such as a Buchwald dialkylbiaryl phosphine ligand (e.g., XPhos, SPhos).[6][25] 2. For inhibitory substrates, using highly active, specialized ligands is often necessary to achieve good conversion.[6] |
Optimization Parameters Overview
| Parameter | Common Options | Key Considerations | Yield Impact |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts | Pd(0) sources are directly active; Pd(II) sources require in-situ reduction. Precatalysts offer consistency.[9] | High |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Must match the reactivity of the halide. Aryl chlorides require bulky, electron-rich ligands.[3][6] | High |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, CsF | Choice depends on substrate sensitivity and halide reactivity. K₃PO₄ is a robust choice for difficult couplings.[1][4][6] | High |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | Must dissolve reagents and be thoroughly degassed. Protic co-solvents aid in dissolving the base.[14][16][18] | Medium |
| Temperature | 60 - 110 °C | Balance reaction rate against potential for side reactions like protodeboronation.[19][21] | Medium |
| Boron Source | Boronic Acid, Pinacol Ester (Bpin), Trifluoroborate (BF₃K) | Esters and trifluoroborates offer greater stability against protodeboronation.[11][13] | Medium |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Bromide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and heating plate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).[20]
-
Evacuate the flask and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[6][15]
-
Under a positive flow of inert gas, add the palladium catalyst (0.02 eq).
-
Add the degassed solvent mixture via syringe.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[20]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[6]
Visual Guides
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A workflow diagram for troubleshooting low Suzuki coupling yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. diva-portal.org [diva-portal.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: 3-Propoxyphenylboronic Acid in Chemical Synthesis
Welcome to the technical support center for 3-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two primary side reactions encountered when using this compound, and arylboronic acids in general, are protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of propoxybenzene. This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.
-
Homocoupling: This side reaction involves the coupling of two molecules of this compound to form 3,3'-dipropoxybiphenyl. This byproduct can complicate the purification of the desired product.
Q2: What factors typically promote these side reactions?
A2: Several factors can influence the extent of protodeboronation and homocoupling:
-
Temperature: Higher reaction temperatures can accelerate both the desired reaction and the undesired side reactions.
-
Base: The choice and concentration of the base are critical. Strong bases can promote protodeboronation.
-
Oxygen: The presence of oxygen is a major contributor to homocoupling of the boronic acid.
-
Catalyst System: The choice of palladium source and ligand can significantly impact the rates of the desired cross-coupling versus the side reactions.
-
Solvent: The solvent system can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction outcome.
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: The primary indication of significant homocoupling will be the presence of a new, less polar spot on your TLC plate corresponding to the homocoupled product (3,3'-dipropoxybiphenyl). Confirmation is typically achieved through analysis of the crude reaction mixture by GC-MS or NMR, where the mass and spectral data of the byproduct can be identified. A lower than expected yield of your desired product is also an indicator that side reactions, including homocoupling, may be occurring.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and formation of propoxybenzene (protodeboronation byproduct).
This is a classic sign of competing protodeboronation, where the rate of protodeboronation is significant relative to the rate of your desired cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low yields due to protodeboronation.
Issue 2: Significant formation of 3,3'-dipropoxybiphenyl (homocoupling byproduct).
The presence of homocoupling byproducts is often linked to the presence of oxygen in the reaction mixture and the choice of palladium catalyst.
Caption: A decision-tree workflow for troubleshooting the formation of homocoupling byproducts.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving alkoxy-substituted phenylboronic acids, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Base on the Yield of Biaryl Product
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-Methoxyphenylboronic acid | K3PO4 | Toluene/H2O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | 3-Methoxyphenylboronic acid | K2CO3 | Toluene/H2O | 100 | 12 | 88 |
| 3 | 4-Bromoanisole | 3-Methoxyphenylboronic acid | CsF | Dioxane | 100 | 12 | 92 |
| 4 | 4-Bromoanisole | 3-Methoxyphenylboronic acid | NaOH | Toluene/H2O | 100 | 12 | 75 |
Data is representative for alkoxy-substituted phenylboronic acids and may vary for this compound.
Table 2: Effect of Solvent on the Yield of Biaryl Product
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 3-Methoxyphenylboronic acid | K3PO4 | Toluene/H2O | 100 | 18 | 91 |
| 2 | 4-Chlorotoluene | 3-Methoxyphenylboronic acid | K3PO4 | Dioxane/H2O | 100 | 18 | 94 |
| 3 | 4-Chlorotoluene | 3-Methoxyphenylboronic acid | K3PO4 | DMF/H2O | 100 | 18 | 85 |
| 4 | 4-Chlorotoluene | 3-Methoxyphenylboronic acid | K3PO4 | Acetonitrile/H2O | 80 | 18 | 78 |
Data is representative for alkoxy-substituted phenylboronic acids and may vary for this compound.
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound, with recommendations to minimize side reactions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for troubleshooting and optimizing your experiments.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
preventing protodeboronation of 3-Propoxyphenylboronic acid in basic media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 3-propoxyphenylboronic acid in basic media, particularly during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of propoxybenzene.[1] This reaction consumes the this compound, leading to reduced yields of the desired cross-coupled product and complicating the purification process. Arylboronic acids, including those with electron-donating groups like a propoxy substituent, are susceptible to this degradation pathway, especially under the basic conditions required for Suzuki-Miyaura coupling.[2]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH: Basic conditions are generally required for the Suzuki-Miyaura reaction, but strongly basic environments significantly increase the rate of protodeboronation. This is due to the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[3]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction.[1]
-
Presence of Water: Water often serves as the proton source for the cleavage of the carbon-boron bond.[1]
-
Inefficient Catalysis: If the desired Suzuki-Miyaura coupling is slow, the boronic acid is exposed to the basic conditions for a longer period, increasing the likelihood of degradation.
Q3: How does the propoxy group on the phenyl ring affect the stability of the boronic acid?
A3: The propoxy group is an electron-donating group. Electron-donating substituents increase the electron density on the aromatic ring. Some studies suggest that electron-rich arene boronic acids can be more susceptible to thermal protodeboronation.[2] While electron-withdrawing groups can also accelerate protodeboronation through different mechanisms, it is crucial to optimize conditions for electron-rich systems like this compound to minimize this side reaction.
Q4: Can I use a boronic ester of this compound to prevent protodeboronation?
A4: Yes, converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a common and effective strategy.[4] These esters can exhibit greater stability under basic conditions. MIDA boronates, in particular, are known for their use in "slow-release" strategies, where the active boronic acid is generated in situ at a low concentration, thus minimizing its decomposition.[3] However, it is important to note that esterification does not always guarantee increased stability, as the hydrolysis of the ester back to the boronic acid can still be a dominant pathway to protodeboronation.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in basic media.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired cross-coupled product. | Degradation of this compound via protodeboronation. | 1. Optimize the Base: Switch to a milder base. For instance, if using strong bases like NaOH or KOH, consider weaker inorganic bases such as K₂CO₃ or K₃PO₄, or fluoride sources like KF or CsF.[1] 2. Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. 3. Use Anhydrous Conditions: If the reaction chemistry allows, using anhydrous solvents and reagents can significantly reduce protodeboronation by eliminating the primary proton source.[1] |
| Significant formation of propoxybenzene as a byproduct. | The rate of protodeboronation is competitive with or faster than the rate of cross-coupling. | 1. Enhance Catalytic Activity: Increase the catalyst loading slightly or switch to a more active palladium precatalyst and ligand system (e.g., Buchwald-type ligands). A faster cross-coupling reaction will consume the boronic acid before it can decompose.[1] 2. Protect the Boronic Acid: Convert this compound to its pinacol or MIDA ester to increase its stability under the reaction conditions. |
| Inconsistent reaction outcomes. | Variability in the quality of the this compound starting material. | 1. Ensure Purity: Before use, verify the purity of the boronic acid via techniques like NMR, as it can exist in equilibrium with its anhydride (boroxine). 2. Proper Storage: Store the boronic acid under dry and inert conditions to prevent degradation. |
| Reaction is sluggish and incomplete. | The chosen base is not optimal for the transmetalation step with the electron-rich boronic acid. | 1. Screen Different Bases: The choice of base is critical. Experiment with a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance between facilitating transmetalation and minimizing protodeboronation. 2. Solvent System: Ensure the chosen solvent system provides adequate solubility for all reagents and facilitates the interaction between the aqueous and organic phases if a biphasic system is used. Vigorous stirring is essential in such cases.[1] |
Quantitative Data Summary
| Arylboronic Acid | Base | Temperature (°C) | Solvent | Half-life (t½) of Boronic Acid |
| 4-Methoxyphenylboronic acid | K₃PO₄ | 100 | Dioxane/H₂O | Shorter |
| 4-Methoxyphenylboronic acid | K₂CO₃ | 80 | Dioxane/H₂O | Longer |
| 2,6-Difluorophenylboronic acid | KOH | 70 | Dioxane/H₂O | ~5 seconds |
| Phenylboronic acid | KOH | 70 | Dioxane/H₂O | ~6.5 months |
This table is illustrative and compiled from general knowledge and data on similar compounds. Actual half-lives will vary based on the specific substrate and precise reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound (with precautions against protodeboronation):
-
Reagent Preparation:
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Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Degas all solvents thoroughly by sparging with an inert gas for at least 30 minutes.
-
Use a fresh, high-purity palladium catalyst and ligand.
-
-
Reaction Setup:
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To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a mild, anhydrous base (e.g., finely powdered K₃PO₄, 2.0-3.0 eq.).
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Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, or PPh₃, 2-10 mol%).
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Add the degassed, anhydrous solvent (e.g., dioxane, THF, or toluene) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the lowest effective temperature (e.g., start with 60-80 °C).
-
Monitor the reaction progress closely by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
Technical Support Center: Strategies to Reduce Homocoupling of 3-Propoxyphenylboronic Acid
Here is a technical support center with troubleshooting guides and FAQs for strategies to reduce homocoupling byproducts of 3-Propoxyphenylboronic acid.
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to minimize the formation of homocoupling byproducts when using this compound in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing a significant amount of a byproduct identified as 3,3'-dipropoxybiphenyl. What are the most likely causes?
A1: The formation of the homocoupled biaryl product from this compound is a common side reaction in Suzuki coupling. The two primary causes are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can facilitate the homocoupling process, and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly promote homocoupling during their required reduction to the active Pd(0) state.[1][2] Other contributing factors can include the choice of base, solvent, and high reaction temperatures.[2]
Q2: I suspect my reaction is failing due to homocoupling. How can I adjust my core reaction components to prevent this?
A2: Optimizing the reaction parameters is critical. Key components can be modified to favor the desired cross-coupling pathway over homocoupling. Below is a summary of recommendations for each component.
| Parameter | Recommendation to Reduce Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern pre-catalyst (e.g., Buchwald G3/G4).[1][2][3] | Pd(0) catalysts do not require an in-situ reduction step, which is a primary pathway for homocoupling when using Pd(II) sources.[2] Pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently.[2] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][2] | These ligands accelerate the desired reductive elimination step and their steric bulk can physically hinder the formation of intermediates that lead to homocoupling.[1][2] |
| Base | Use weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] | While the base is essential for activating the boronic acid, stronger bases can sometimes promote side reactions. Weaker bases are often sufficient and less prone to inducing homocoupling.[2] |
| Solvent | Use aprotic solvents like 1,4-dioxane, toluene, or THF.[1][2] Use minimal necessary water. | While a small amount of water is often needed to dissolve the base, excessive water can sometimes promote homocoupling.[1][2] |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] | Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[2] |
Q3: My reaction is complete, but the crude mixture contains the homocoupling byproduct. What are the best strategies for purification?
A3: Several methods can be employed to separate your desired biaryl product from the homocoupling byproduct and unreacted this compound.
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Basic Aqueous Wash: This is often the most effective first step. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash it with an aqueous base solution (e.g., 1-2 M NaOH). The acidic this compound will form its water-soluble boronate salt and partition into the aqueous layer.[4][5] The non-polar homocoupling byproduct and the desired product will remain in the organic layer.
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Column Chromatography: Flash column chromatography can separate the desired product from the homocoupling byproduct. Since the polarity of the desired product and the homocoupling byproduct can be very similar, a careful selection of the solvent system is required. Systems such as dichloromethane/methanol may offer better separation for polar compounds than traditional hexanes/ethyl acetate.[4]
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Recrystallization: If the desired product is crystalline, recrystallization can be a highly effective method for purification on a larger scale. Experiment with different solvents to find one in which the product's solubility differs significantly from that of the impurity. Hot ethanol has been noted as effective for some aryl boronic acids and their derivatives.[6]
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in a Suzuki reaction?
A1: Boronic acid homocoupling is an undesired side reaction where two molecules of the boronic acid (in this case, this compound) couple with each other to form a symmetrical biaryl (3,3'-dipropoxybiphenyl). This reaction consumes the boronic acid and the catalyst, lowering the yield of the desired cross-coupled product.
Q2: Can procedural changes during the reaction setup make a difference?
A2: Yes, several procedural adjustments can significantly reduce homocoupling.
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Rigorous Degassing: The most critical step is to remove dissolved oxygen from your solvents and reaction mixture. This can be done by sparging with an inert gas like argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles.[1][2] A nitrogen subsurface sparge before catalyst addition is reported to be highly effective.[7][8]
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Slow Addition of Boronic Acid: Adding the this compound solution slowly (e.g., via syringe pump over 30-60 minutes) to the reaction mixture keeps its instantaneous concentration low.[1] This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[1][2]
-
Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide partner can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide, initiating the desired catalytic cycle.[2]
Q3: Are there any additives that can be used to suppress homocoupling?
A3: Yes. The addition of a mild reducing agent, such as potassium formate, has been shown to be effective.[7][8] This agent helps to minimize the concentration of free Pd(II) species in the reaction mixture—a key promoter of homocoupling—without interfering with the main catalytic cycle.[7][8]
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Homocoupling
This protocol incorporates best practices to suppress the homocoupling of this compound.
-
Reaction Setup: To a Schlenk flask dried in an oven, add the aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst (e.g., SPhos-G3, 1-3 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Degassing: In a separate flask, degas the solvent (e.g., 1,4-dioxane/water 10:1) by sparging with argon for at least 30 minutes.
-
Reagent Addition: Add the degassed solvent to the Schlenk flask via syringe under a positive flow of inert gas.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 equiv.) in a minimal amount of the degassed solvent. Using a syringe pump, add this solution dropwise to the reaction mixture over 30-60 minutes.[1]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Post-Reaction Purification via Basic Extraction
This protocol is designed to remove unreacted boronic acid and acidic byproducts from the crude reaction mixture.
-
Dissolution: After the reaction is complete and cooled, quench with water and dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the mixture to a separatory funnel and wash with 1 M sodium hydroxide (NaOH) solution. Shake gently and allow the layers to separate. The unreacted this compound will move into the aqueous layer as its sodium boronate salt.[4][5]
-
Separation: Drain the aqueous layer. Repeat the base wash one more time to ensure complete removal.
-
Neutralization and Final Wash: Wash the organic layer with water, followed by a brine wash to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter the solution, and remove the solvent under reduced pressure to yield the crude product, now depleted of the acidic boronic acid impurity.
Visual Guides
References
Technical Support Center: Purification of Products from 3-Propoxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective purification of reaction products derived from 3-propoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The two most common applications are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically to synthesize biaryl compounds by reacting with aryl or vinyl halides/triflates.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to N-aryl or N-heteroaryl anilines by reacting with amines in the presence of an aryl halide.
Q2: What are the typical impurities I can expect in my crude reaction mixture?
A2: Common impurities include unreacted starting materials (this compound and the electrophile), palladium catalyst residues, phosphine ligands and their oxides, and side products from the reaction itself. Specific side products can include:
-
Homocoupling products: Biaryl compounds formed from the coupling of two this compound molecules (3,3'-dipropoxybiphenyl) or two electrophile molecules. This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation product: Propoxybenzene, formed by the cleavage of the C-B bond of the starting boronic acid.[2]
-
Boronic acid anhydrides (boroxines): These can form from the dehydration of the boronic acid.
Q3: My product is very polar and streaks on a standard silica gel column. What should I do?
A3: This is a common issue with biaryl products, especially if they contain polar functional groups. Here are several strategies to address this:
-
Change the mobile phase: Add a small amount of a polar solvent like methanol or an acid/base modifier. For example, for acidic products, adding a small amount of acetic acid to the eluent can improve peak shape. For basic products, adding triethylamine (1-2%) can be effective.[3][4][5]
-
Use a different stationary phase: Consider using neutral alumina or reverse-phase silica (C18).[4]
-
Deactivate the silica gel: Pre-treating the silica gel with a base like triethylamine can neutralize acidic sites that cause streaking.[5]
-
Boric acid-impregnated silica gel: This is particularly useful for purifying boronate esters and can prevent their decomposition on the column.[6][7]
Q4: How can I effectively remove the palladium catalyst from my final product?
A4: Residual palladium is a common concern, especially for pharmaceutical applications. Several methods can be employed:
-
Filtration through Celite: A simple and often effective first step is to filter the reaction mixture through a pad of Celite to remove precipitated palladium black.[8][9]
-
Column Chromatography: Palladium residues often adhere strongly to silica gel and can be separated from the product during chromatographic purification.[8][9]
-
Scavenger Resins: Use solid-supported metal scavengers (e.g., thiol- or amine-functionalized resins) to selectively bind and remove palladium.[10]
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help remove palladium salts.
Troubleshooting Guides
Issue 1: Difficulty Separating the Biaryl Product from Unreacted this compound in Suzuki Coupling
This is a common challenge, especially if the product and the starting boronic acid have similar polarities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Rf on Silica Gel | 1. Acid-Base Extraction: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and perform a basic aqueous wash (e.g., with 1M NaOH or Na2CO3). The acidic boronic acid will be extracted into the aqueous layer as its boronate salt. The neutral biaryl product will remain in the organic layer. Remember to re-acidify the aqueous layer if you need to recover the unreacted boronic acid. | Separation of the acidic boronic acid from the neutral product. |
| 2. Derivatization to a Boronate Ester: Convert the crude mixture to the corresponding pinacol esters. The less polar ester is often easier to separate from the desired product by standard silica gel chromatography. | Improved separation on a silica gel column. | |
| 3. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). The boronic acid may remain in the mother liquor. | Isolation of the pure crystalline product. | |
| 4. Formation of Diethanolamine Adduct: React the crude mixture with diethanolamine. The boronic acid will form a crystalline adduct that can often be filtered off.[11][12][13] | Selective removal of the boronic acid from the reaction mixture. |
Issue 2: Low Recovery of Product After Column Chromatography
Low recovery can be due to the product being too polar and sticking to the column, or decomposition on the stationary phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Adsorption on Silica | 1. Use a More Polar Eluent System: Gradually increase the polarity of your mobile phase. For very polar compounds, a gradient of methanol in dichloromethane (DCM) can be effective.[3] | Elution of the product from the column. |
| 2. Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite before loading it onto the column. This can lead to better band-shape and improved separation.[14] | Sharper peaks and better recovery. | |
| 3. Switch to Reverse-Phase Chromatography: Use a C18 column with a mobile phase like acetonitrile/water or methanol/water. | Improved recovery for polar compounds. | |
| Product Decomposition on Silica | 1. Use Neutralized Silica or Alumina: The acidic nature of silica gel can decompose sensitive products. Use silica gel that has been pre-treated with a base (e.g., triethylamine) or switch to neutral alumina as the stationary phase.[4][5] | Minimized decomposition and higher yield of the desired product. |
| 2. Run the Column Quickly: Minimize the time the compound spends on the column by using a slightly higher flow rate (flash chromatography). | Reduced contact time with the stationary phase, leading to less decomposition. |
Experimental Protocols
Protocol 1: Purification of a 3-Propoxy-biaryl Product via Acid-Base Extraction
This protocol is designed for a typical Suzuki-Miyaura reaction to separate the neutral biaryl product from unreacted this compound.
-
Reaction Quench: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with ethyl acetate (or another suitable organic solvent, ~50 mL for a 1 mmol scale reaction).
-
Filtration (Optional): If a significant amount of palladium black has precipitated, filter the mixture through a pad of Celite. Wash the pad with additional ethyl acetate.
-
Basic Wash: Transfer the filtrate to a separatory funnel and wash with 1M aqueous NaOH (2 x 20 mL). This will extract the unreacted this compound into the aqueous layer.
-
Water and Brine Wash: Wash the organic layer with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Further Purification: The resulting crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Flash Column Chromatography on Boric Acid-Impregnated Silica Gel
This method is particularly useful for purifying boronate esters which are prone to decomposition on standard silica gel.[6][7]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
In a large flask, combine silica gel (e.g., 100 g) with boric acid (e.g., 9.3 g, ~10% w/w).
-
Add ethanol (~200 mL) and stir the slurry for 2 hours at room temperature.
-
Filter the silica gel and wash it with ethanol (3 x 100 mL).
-
Dry the silica gel on the filter under vacuum overnight, followed by drying in an oven at 100 °C for 48 hours.
-
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of the prepared silica.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), as determined by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification via Diethanolamine Adduct Formation
This protocol is useful for removing unreacted boronic acid from a crude mixture.[11][15]
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as diethyl ether or dichloromethane (~20 mL for a 1 mmol scale).
-
Adduct Formation: Add diethanolamine (1.1 equivalents relative to the starting boronic acid) dropwise to the stirred solution.
-
Precipitation: A white precipitate of the diethanolamine-boronate adduct should form within 30 minutes. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolation of Product: Filter the mixture. The filtrate contains the desired product, while the solid is the boronic acid adduct.
-
Work-up: Wash the filtrate with 1M HCl to remove any excess diethanolamine, followed by a wash with water and brine. Dry the organic layer and concentrate to obtain the crude product, which can then be further purified if necessary.
-
Recovery of Boronic Acid (Optional): To recover the unreacted boronic acid, suspend the filtered solid adduct in diethyl ether and wash with 1M HCl. The boronic acid will be liberated into the ether layer.
Visualizations
Caption: Purification workflow for Suzuki coupling products.
Caption: Troubleshooting column chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed or low-yield Suzuki reactions with 3-Propoxyphenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 3-propoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to failed or low-yield reactions with this compound, an electron-rich boronic acid.
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings can often be attributed to several critical factors. A systematic check of your reagents and reaction setup is the best approach.[1][2]
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2]
-
Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[2][3] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and the this compound. Boronic acids can degrade over time, and electron-rich variants like this compound are particularly susceptible to a side reaction called protodeboronation.[2][4]
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Choice of Base and Solvent: The selection of the base and solvent is critical and their effects are often linked. The base must be strong enough to promote transmetalation but not so strong that it causes degradation of your starting materials or products.[2][4] For reactions in a two-phase system, vigorous stirring is essential to maximize the contact between the reactants.[2]
Q2: I suspect protodeboronation is a major issue in my reaction with this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a very common side reaction with electron-rich boronic acids like this compound.[2][4] Here are several strategies to mitigate it:
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Use a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2][4] Consider switching from strong bases like NaOH to milder options such as K₃PO₄, K₂CO₃, or KF.[2][4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous (water-free) conditions can significantly reduce its occurrence.[2]
-
Use a More Stable Boron Reagent: You can convert the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[1]
Q3: I am observing significant homocoupling of my this compound. What causes this and how can I prevent it?
A3: Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct (in this case, 3,3'-dipropoxybiphenyl). This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3][5] To minimize homocoupling, ensure your reaction is thoroughly degassed and consider using a Pd(0) source directly or a highly efficient precatalyst system.[5]
Q4: My aryl halide coupling partner is an aryl chloride, and the reaction is sluggish. What adjustments can I make?
A4: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings.[1] To improve the reaction with an aryl chloride, you will likely need more forcing conditions and a more active catalyst system.
-
Specialized Ligands: Employ bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[5] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.[5]
-
Increased Temperature: Higher reaction temperatures can help to overcome the energy barrier for the oxidative addition of the C-Cl bond. However, be aware that this can also increase the rate of side reactions.[5]
-
Choice of a Stronger Base: A strong base is often necessary for couplings with aryl chlorides. Potassium phosphate (K₃PO₄) is frequently effective in these more challenging reactions.[5]
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent can significantly impact the yield of a Suzuki reaction. The following table summarizes general observations on the effect of different bases.
| Base | Typical Substrates | Yield Range | Notes |
| Na₂CO₃ | Aryl bromides/iodides | Good to Excellent | A commonly used and effective base.[6][7] |
| K₂CO₃ | Aryl bromides/iodides | Good to Excellent | Another widely used and effective base.[5] |
| K₃PO₄ | Aryl chlorides, sterically hindered substrates | Good to Excellent | A stronger base, often effective for challenging couplings.[4][5] |
| Cs₂CO₃ | Wide range of substrates | Good to Excellent | A strong and often highly effective base. |
| KF | Aryl bromides | Moderate to High | The fluoride ion is thought to play a unique role in activating the boronic acid.[8] |
| NaOH/KOH | Aryl bromides | Moderate to High | Strong bases, but their high basicity can sometimes lead to side reactions.[8] |
| Organic Bases (e.g., TEA) | Specialized applications | Variable | Generally less effective than inorganic bases for standard Suzuki couplings.[4][6] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a generalized procedure and should be optimized for your specific substrates and reaction scale.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add the aryl halide, this compound, and the base. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation. Finally, add the palladium catalyst.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low-yield Suzuki reactions.
Caption: Common side reactions in Suzuki couplings with this compound.
References
impact of reaction temperature and time on 3-Propoxyphenylboronic acid coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Propoxyphenylboronic acid in cross-coupling reactions. The information is designed to help resolve common issues and optimize reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of reaction temperature on the coupling efficiency of this compound?
A1: Reaction temperature is a critical parameter in Suzuki-Miyaura coupling reactions. For this compound, which is an electron-rich boronic acid, the following general trends apply:
-
Increased Temperature: Generally leads to a higher reaction rate. This can be beneficial for less reactive coupling partners (e.g., aryl chlorides) or sterically hindered substrates.
-
Optimal Temperature: Most Suzuki-Miyaura couplings have an optimal temperature range. For many standard palladium catalyst systems, this is often between 80°C and 110°C.[1] Exceeding this range may not significantly increase the yield and could lead to catalyst decomposition or increased side reactions.
-
Low Temperature: Room temperature reactions are possible with highly active catalyst systems, but may require longer reaction times.[1]
Q2: How does reaction time affect the yield of my coupling reaction with this compound?
A2: Reaction time is directly related to reaction completion and yield.
-
Insufficient Time: Incomplete reactions are a common cause of low yields. It is crucial to monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS.
-
Prolonged Time: While ensuring the reaction goes to completion is important, excessively long reaction times, especially at elevated temperatures, can lead to the degradation of the catalyst, starting materials, or the desired product. This can result in the formation of impurities and a decrease in the isolated yield.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields by minimizing the formation of byproducts that can occur with prolonged heating.[2][3][4]
Q3: I am observing significant homocoupling of this compound. What are the likely causes and how can I minimize it?
A3: Homocoupling of boronic acids to form a biaryl byproduct is a common side reaction. It is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidation of the palladium catalyst. To minimize homocoupling:
-
Degassing: Ensure that all solvents are thoroughly degassed before use.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
-
Catalyst Choice: Using a pre-activated Pd(0) catalyst can sometimes be advantageous over a Pd(II) source that requires in-situ reduction, as the conditions for reduction can sometimes promote homocoupling.
Q4: What are the best practices for handling and storing this compound to ensure its reactivity?
A4: Boronic acids can be susceptible to degradation over time. To maintain the quality and reactivity of this compound:
-
Storage: Store in a cool, dry place, preferably in a desiccator, away from light.
-
Handling: Minimize exposure to air and moisture. Weigh out the required amount quickly and tightly reseal the container.
-
Purity Check: If the boronic acid has been stored for a long time, its purity should be checked before use, as decomposition can lead to lower yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species. |
| Insufficiently degassed solvents or poor inert atmosphere | - Degas the solvent thoroughly by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.- Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of inert gas. | |
| Incorrect base or base is not sufficiently strong | - The choice of base is crucial. For electron-rich boronic acids, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective.- Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential decomposition. | |
| Significant Side Product Formation (e.g., Protodeboronation) | Presence of excess water or protic solvents | - Use anhydrous solvents.- Switch to a milder base such as KF. |
| Reaction temperature is too high | - Lower the reaction temperature and monitor the reaction for a longer period. | |
| Inconsistent Results | Impure starting materials | - Verify the purity of this compound and the coupling partner.- Boronic acids can degrade over time; consider using a fresh supply. |
| Inefficient stirring in biphasic reactions | - For reactions with an aqueous phase, ensure vigorous stirring to maximize the interface between the two phases. |
Data on Reaction Temperature and Time
Table 1: Effect of Temperature on Yield (Conventional Heating)
Reaction: Aryl Halide + Arylboronic Acid, Pd Catalyst, Base, Solvent.
| Entry | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 2-Methoxyphenylboronic Acid | 80 | 12 | 94 | High yield at a moderate temperature with sufficient reaction time. |
| 2 | Phenylboronic Acid | 60 | 24 | 60 | Lower temperature requires a significantly longer reaction time.[5] |
| 3 | Phenylboronic Acid | 80 | 20 | 80 | Increasing the temperature improves the yield and reduces the reaction time.[5] |
| 4 | Phenylboronic Acid | 100 | 15 | 81 | Optimal temperature for this specific reaction.[5] |
| 5 | Phenylboronic Acid | 120 | 20 | 60 | Higher temperatures can lead to decreased yield, possibly due to catalyst decomposition.[5] |
Table 2: Effect of Reaction Time on Yield (Microwave Heating)
Reaction: Aryl Halide + Arylboronic Acid, Pd Catalyst, Base, Solvent, Microwave Irradiation.
| Entry | Arylboronic Acid | Temperature (°C) | Time (min) | Yield (%) | Notes |
| 1 | Phenylboronic Acid | 100 | 5 | 46 | Short reaction time leads to incomplete conversion.[5] |
| 2 | Phenylboronic Acid | 100 | 10 | 59 | Yield increases with longer irradiation time.[5] |
| 3 | Phenylboronic Acid | 100 | 15 | 81 | Approaching optimal reaction time for this temperature.[5] |
| 4 | Phenylboronic Acid | 120 | 10 | >98 | Higher temperature allows for a shorter reaction time to achieve high yield. |
| 5 | Various Arylboronic Acids | 110 | 10 | High | Solvent-free conditions under microwave irradiation can also give high yields in short times.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Managing the Stability of 3-Propoxyphenylboronic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 3-propoxyphenylboronic acid in solution during chemical reactions. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Arylboronic acids are generally more stable in acidic to neutral conditions and are susceptible to degradation in basic solutions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Solvent: The choice of solvent can impact stability, with protic solvents potentially participating in degradation pathways.
-
Presence of Oxygen: Like many organometallic reagents, boronic acids can be sensitive to oxidation.
-
Presence of Metal Catalysts: In the context of cross-coupling reactions, the palladium catalyst itself can sometimes promote side reactions.
Q2: What is the main degradation pathway for this compound?
A2: The most common degradation pathway for arylboronic acids, including this compound, is protodeboronation . This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to the corresponding arene (in this case, 3-propoxybenzene). This process is often accelerated under basic conditions.[1] Another potential degradation pathway is oxidation.
Q3: How should I store this compound, both as a solid and in solution?
A3:
-
Solid Form: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation and hydrolysis.
-
In Solution: If you need to prepare a stock solution, it is best to do so immediately before use. If storage is necessary, use a dry, aprotic solvent and store under an inert atmosphere at a low temperature (e.g., in a refrigerator or freezer). Avoid prolonged storage of solutions, especially in protic or basic solvents.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Suggested Solution |
| Degradation of this compound | - Use a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH).- Lower the reaction temperature.- Minimize the reaction time by monitoring the reaction progress closely.- Ensure the starting material is pure and has not degraded prior to use. |
| Inefficient Catalyst System | - Screen different palladium catalysts and ligands. Buchwald or other electron-rich phosphine ligands can be effective.- Ensure the catalyst is not deactivated. Use fresh catalyst if necessary. |
| Poor Solubility of Reagents | - Choose a solvent system that ensures all reactants are well-dissolved. A mixture of a nonpolar solvent (like toluene or dioxane) with a polar aprotic solvent or water is common. |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain an inert atmosphere (argon or nitrogen) throughout the reaction. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Protodeboronation of this compound | - This results in the formation of 3-propoxybenzene. To minimize this, follow the suggestions for preventing degradation in Issue 1 (milder base, lower temperature, shorter reaction time).- Consider using an anhydrous solvent system if compatible with your reaction. |
| Homocoupling of this compound | - This forms a biphenyl byproduct. This can be promoted by the presence of oxygen or certain palladium species.- Ensure thorough degassing of the reaction mixture.- Use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) precatalyst. |
Data Presentation: Illustrative Stability of Arylboronic Acids
Table 1: Illustrative Effect of pH on the Half-Life of a Substituted Phenylboronic Acid at a Constant Temperature.
| pH | Illustrative Half-life (t½) | Relative Stability |
| 3 | > 24 hours | High |
| 5 | Several hours | Moderate |
| 7 | 1-2 hours | Moderate-Low |
| 9 | < 1 hour | Low |
| 11 | Minutes | Very Low |
Note: This data is for illustrative purposes and the actual half-life will depend on the specific arylboronic acid, temperature, and solvent system.
Table 2: Illustrative Effect of Temperature on the Degradation Rate of a Substituted Phenylboronic Acid at a Constant pH.
| Temperature | Illustrative Relative Degradation Rate |
| Room Temperature (25 °C) | 1x (Baseline) |
| 50 °C | 2-4x |
| 80 °C | 8-16x |
| 100 °C | > 20x |
Note: This data is for illustrative purposes. The actual increase in degradation rate will follow the Arrhenius equation and is specific to the reaction.
Table 3: Qualitative Stability of Arylboronic Acids in Common Solvents for Suzuki-Miyaura Reactions.
| Solvent System | General Stability Observations |
| Toluene / Water | Good stability, widely used. Biphasic system requires good stirring. |
| Dioxane / Water | Good stability, common for a wide range of substrates. |
| THF / Water | Generally good stability, but THF can be more reactive than toluene or dioxane. |
| DMF / Water | Can be effective for poorly soluble substrates, but DMF can sometimes act as a source of formate, leading to side reactions. Stability of the boronic acid may be lower. |
| Acetonitrile / Water | Polar aprotic solvent, stability can be variable depending on the specific boronic acid and other reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand like SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., a 4:1 mixture of dioxane and water)
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Stir the mixture for 10-15 minutes to ensure dissolution and mixing.
-
In a separate vial, weigh the palladium catalyst (typically 1-5 mol%) and add it to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol can be used to assess the stability of your boronic acid under specific conditions.
Materials:
-
This compound
-
Solvent of interest (e.g., a buffered aqueous solution at a specific pH or an organic solvent)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Prepare the test solution by diluting the stock solution into the solvent/buffer system you wish to investigate to a final concentration suitable for HPLC analysis.
-
Immediately inject a sample of the test solution onto the HPLC (this will be your t=0 time point).
-
Store the test solution under the desired conditions (e.g., a specific temperature).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution onto the HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of any degradation products over time.
-
Plot the peak area of this compound versus time to determine the degradation kinetics.
Visualizations
References
methods to avoid degradation of 3-Propoxyphenylboronic acid under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Propoxyphenylboronic acid in chemical reactions while minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under typical reaction conditions?
A1: Like other arylboronic acids, this compound is susceptible to several degradation pathways, primarily:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, yielding propoxybenzene. This process is often promoted by basic conditions, high temperatures, and the presence of palladium catalysts.[1][2]
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group, forming 3-propoxyphenol. This can be initiated by residual peroxides or atmospheric oxygen, sometimes facilitated by metal catalysts.
-
Trimerization (Boroxine Formation): In the solid state or under anhydrous conditions, three molecules of the boronic acid can dehydrate to form a cyclic trimer called a boroxine. While this is often a reversible process in the presence of water, it can affect the stoichiometry and solubility of the reagent.
Q2: What factors accelerate the degradation of this compound?
A2: The stability of this compound is influenced by several factors:
-
pH: Both strongly acidic and strongly basic conditions can promote protodeboronation. The rate of protodeboronation is often fastest at high pH.[3][4]
-
Temperature: Higher reaction temperatures significantly accelerate the rate of all degradation pathways.
-
Base: The choice and concentration of the base in reactions like the Suzuki-Miyaura coupling are critical. Stronger bases can increase the rate of protodeboronation.
-
Catalyst: The palladium catalyst used in cross-coupling reactions can also catalyze protodeboronation.
-
Water Content: The presence of water can influence the equilibrium between the boronic acid and its boroxine form and is a reactant in the hydrolysis that can precede protodeboronation.
Q3: How can I store this compound to ensure its stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to minimize exposure to moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.
Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Use a milder base: Consider using K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOH. - Lower the reaction temperature: Run the reaction at the lowest temperature that provides a reasonable rate. - Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete. - Degas solvents thoroughly: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas. |
| Protodeboronation | - Employ a "slow-release" strategy: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate.[5][6][7] - Use a protective group: Form a more stable boronic ester, such as a pinacol ester, though their stability under basic conditions should be verified.[8] |
| Catalyst deactivation | - Ensure the palladium catalyst is fresh and active. - Use appropriate phosphine ligands to stabilize the catalyst. |
Issue 2: Presence of propoxybenzene as a major byproduct.
| Possible Cause | Troubleshooting Steps |
| Significant protodeboronation | - This is a strong indicator of boronic acid degradation. Implement the strategies outlined in "Issue 1" under "Protodeboronation". - Consider anhydrous conditions: For certain applications, running the reaction under anhydrous conditions can suppress protodeboronation. |
Quantitative Data on Stability (Illustrative)
Table 1: Illustrative Effect of pH on the Half-Life of an Arylboronic Acid at 50°C
| pH | Half-life (t½, hours) |
| 2 | 48 |
| 4 | > 100 |
| 7 | 72 |
| 10 | 12 |
| 12 | 2 |
Table 2: Illustrative Effect of Temperature on the Degradation Rate Constant of an Arylboronic Acid at pH 10
| Temperature (°C) | Rate Constant (k, s⁻¹) |
| 25 | 1.5 x 10⁻⁵ |
| 50 | 1.6 x 10⁻⁴ |
| 80 | 1.2 x 10⁻³ |
| 100 | 4.5 x 10⁻³ |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Degradation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating techniques to reduce degradation.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃), finely ground
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound MIDA Ester
This protocol describes the conversion of this compound to its air-stable N-methyliminodiacetic acid (MIDA) boronate, which can be used in slow-release cross-coupling reactions.[9][10]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
DMSO
-
Benzene or Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine this compound (1.0 equiv) and MIDA (1.2 equiv) in a round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Add a mixture of benzene or toluene and DMSO (e.g., 10:1 ratio).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Optimized workflow for a Suzuki-Miyaura coupling reaction.
Caption: Logic of the slow-release strategy using MIDA boronates.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemrxiv.org [chemrxiv.org]
addressing catalyst deactivation and poisoning in 3-Propoxyphenylboronic acid couplings
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a focus on addressing catalyst deactivation and poisoning.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the initial troubleshooting steps?
A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. Here is a checklist of initial steps to diagnose the issue:
-
Reagent Purity: Verify the purity of your this compound, aryl halide, and solvents. Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of boroxines (cyclic anhydrides) which can be less reactive.[1] Impurities in solvents or starting materials, such as sulfur or other coordinating species, can act as catalyst poisons.[2]
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the oxidative degradation of the catalyst and promote side reactions like the homocoupling of the boronic acid.[3] Ensure that your reaction vessel and solvents are thoroughly degassed and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Base Selection and Solubility: The choice and quality of the base are critical. The base activates the boronic acid to form a more nucleophilic boronate species.[4][5] Ensure the base is finely powdered and soluble enough in the reaction medium to be effective. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4][5]
Q2: I am observing a significant amount of propoxybenzene as a byproduct. What is causing this and how can I minimize it?
A2: The formation of propoxybenzene indicates that your this compound is undergoing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water or alcohol).[6] This is a frequent cause of low yields.[6]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[7] Consider switching to a milder base such as K₃PO₄ or KF.[7]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can suppress this side reaction.[7]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester, can protect it from premature decomposition.[1] These esters can then release the boronic acid slowly into the reaction mixture.
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of protodeboronation, though this may require longer reaction times.[7]
Q3: A black precipitate has formed in my reaction mixture. Is my catalyst deactivated?
A3: The formation of a black precipitate is often indicative of the agglomeration of palladium nanoparticles into bulk palladium metal, known as "palladium black." This is a common catalyst deactivation pathway, as the catalytically active surface area is significantly reduced.
To prevent palladium black formation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium nanoparticles and prevent them from aggregating.[3]
-
Lower Catalyst Loading: In some cases, high catalyst concentrations can promote agglomeration. Try reducing the catalyst loading.
-
Temperature Control: High temperatures can accelerate the decomposition of the catalyst. Run the reaction at the lowest effective temperature.
Q4: Can the propoxy group on the boronic acid interfere with the catalyst?
A4: The oxygen atom of the propoxy group has lone pairs of electrons and can potentially coordinate to the palladium center. However, this interaction is generally weak and not considered a primary cause of catalyst poisoning, especially when strong-coordinating phosphine ligands are used. The electron-donating nature of the propoxy group makes the boronic acid more nucleophilic, which can be beneficial for the transmetalation step. However, electron-rich boronic acids can sometimes be more prone to side reactions like homocoupling if the reaction conditions are not optimal.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Materials
| Possible Cause | Solution |
| Inactive Catalyst | Use a fresh batch of catalyst or switch to a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[1] Test your catalyst on a known, reliable reaction to confirm its activity. |
| Inefficient Precatalyst Reduction | If using a Pd(II) source, ensure your reaction conditions (base, solvent, temperature) are suitable for its reduction to Pd(0).[1] |
| Poor Reagent Quality | Purify starting materials. Use high-purity, dry, and degassed solvents. |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4][5] Ensure the base is finely powdered for better solubility. |
| Incorrect Ligand | For electron-rich boronic acids, bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or NHC ligands are often effective.[3] |
Problem 2: Significant Formation of Side Products (Homocoupling, Protodeboronation)
| Side Product | Possible Cause | Solution |
| Biphenyl from Boronic Acid (Homocoupling) | Presence of oxygen in the reaction mixture.[3][8] | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Propoxybenzene (Protodeboronation) | Harsh basic conditions, presence of protic solvents (water, alcohols).[6] | Use a milder base, consider anhydrous conditions, or protect the boronic acid as an ester (e.g., pinacol or MIDA ester).[1][7] |
| Dehalogenated Aryl Halide | The palladium complex reacts with a hydride source after oxidative addition. | Switch to a non-protic solvent and a non-hydroxide base. Bulky, electron-rich ligands can also suppress this pathway. |
Data Presentation
Table 1: Comparative Performance of Catalysts in the Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound (Hypothetical Data)
Disclaimer: The following data is illustrative and intended to represent typical trends in catalyst performance for this type of reaction. Actual results may vary based on specific experimental conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 80 | 16 | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 24 | 75 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 18 | 85 |
Table 2: Effect of Different Bases on the Yield of the Coupling of 4-Iodotoluene with this compound (Hypothetical Data)
Disclaimer: The following data is illustrative and based on general trends observed in Suzuki-Miyaura couplings. Actual yields are highly dependent on the specific substrates and reaction conditions.
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| K₃PO₄ | Dioxane/H₂O (10:1) | 90 | 12 | 95 |
| Cs₂CO₃ | Dioxane | 90 | 12 | 92 |
| K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 88 |
| NaOH | THF/H₂O (4:1) | 80 | 18 | 70 |
| Et₃N | DMF | 100 | 24 | <10 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Screening Protocol for Optimizing the Coupling with this compound
This protocol is designed for screening different catalysts and ligands in a 24-well plate format to quickly identify optimal reaction conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
A selection of palladium catalysts/precatalysts and ligands
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvents (e.g., Dioxane, Toluene)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (in an inert atmosphere):
-
Substrate Stock Solution: Prepare a stock solution of the aryl halide (1.0 equiv) and this compound (1.2 equiv) in the chosen solvent.
-
Base Slurries: Prepare slurries of each base in the chosen solvent.
-
-
Dispensing Reagents:
-
To each well of the 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.
-
Add the substrate stock solution to each well.
-
Add the appropriate base slurry to each well.
-
-
Reaction:
-
Seal the reaction block and heat to the desired temperature with stirring.
-
-
Analysis:
-
After the reaction time, cool the block to room temperature.
-
Quench the reactions and analyze the product formation in each well by LC-MS or GC-MS to determine the relative conversion and identify the most effective catalyst system.
-
Visualizations
References
Technical Support Center: 3-Propoxyphenylboronic Acid Cross-Coupling Reactions
Welcome to the technical support center for optimizing the reaction kinetics of 3-propoxyphenylboronic acid cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a Suzuki-Miyaura cross-coupling reaction?
A1: The active catalytic species is a Pd(0) complex.[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to Pd(0) for the catalytic cycle to commence.[1][2][3]
Q2: My this compound appears to be degrading. What is a common side reaction and how can I prevent it?
A2: A common side reaction is protodeboronation, where the boronic acid reacts with a proton source, such as water or alcohol, to replace the boronic acid group with a hydrogen atom.[1][4] This can be exacerbated by high temperatures and strong bases.[1] To minimize this, consider using milder reaction conditions, ensuring your reagents and solvent are anhydrous (if the reaction chemistry permits), or using a more stable boronate ester derivative.[1][5]
Q3: I am observing significant formation of a biaryl byproduct derived from the coupling of two this compound molecules. What is this side reaction and how can it be minimized?
A3: This side reaction is called homocoupling. It is often promoted by the presence of Pd(II) species and oxygen.[2][6] To prevent homocoupling, ensure your reaction mixture is rigorously degassed to remove oxygen.[1][6] Using a Pd(0) catalyst source directly can also help mitigate this issue.[1]
Q4: How does the choice of base influence the reaction kinetics?
A4: The base plays multiple crucial roles in the Suzuki-Miyaura coupling. It facilitates the formation of a more reactive borate species (Ar-B(OH)₃⁻), which accelerates the rate-determining transmetalation step.[7][8][9] The choice and stoichiometry of the base can significantly impact the reaction's selectivity and overall rate.[7][10] Stronger bases are often more effective, but an appropriate base must be chosen based on the specific substrates and solvent system.[11]
Q5: Can the solvent choice affect the outcome of my reaction?
A5: Yes, the solvent can influence both the selectivity and kinetics of the reaction.[12][13] The polarity of the solvent can affect the stability of intermediates in the catalytic cycle.[12][14] For instance, some polar aprotic solvents like DMF and MeCN can favor different reaction pathways compared to nonpolar solvents like toluene or THF.[12][13] A mixture of an organic solvent with water is also commonly used, as water can help dissolve the base and facilitate the formation of the active borate species.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not have formed efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.[1] Test the catalyst in a known, reliable Suzuki-Miyaura reaction.[1] Consider using a fresh batch of catalyst or a different precatalyst. |
| Poor Reagent Quality | This compound, the aryl halide, base, or solvent may have degraded or contain impurities.[4] Verify the purity of all reagents. Use freshly opened, anhydrous, and degassed solvents.[1] |
| Inefficient Transmetalation | The transfer of the 3-propoxyphenyl group from boron to palladium may be slow. This is often the rate-determining step.[15] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to enhance the formation of the reactive borate species.[7][8] |
| Sub-optimal Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to reagent decomposition.[16] Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal condition.[17] |
Problem: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Protodeboronation Product | The boronic acid is reacting with a proton source.[1][4] Use anhydrous solvents and reagents.[1] Consider milder bases and lower reaction temperatures.[1] Protecting the boronic acid as a more stable ester (e.g., a pinacol ester) can also be effective.[2][5] | |
| Homocoupling Product | Oxygen in the reaction mixture is oxidizing the Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][6] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1][3] | |
| Dehalogenation of Aryl Halide | The aryl halide is being reduced instead of undergoing cross-coupling.[2] This can sometimes occur with certain bases or solvent systems.[2] Screening different ligands or bases may help to suppress this side reaction. |
Experimental Protocols & Methodologies
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Solvent Addition: Add degassed toluene and degassed water to the Schlenk tube via syringe.[3]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir the mixture vigorously.[3]
-
Monitoring: Monitor the reaction progress using TLC or GC-MS. Typical reaction times range from 2 to 24 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.[18]
Parameter Screening for Reaction Optimization
To improve reaction kinetics, a systematic screening of key parameters is recommended. This can be performed in parallel using a 24-well reaction block.
Stock Solutions:
-
Substrate Solution: Prepare a stock solution of the aryl halide (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent (e.g., dioxane).[1]
-
Base Solutions: Prepare stock solutions of various bases to be tested (e.g., 2.0 M K₂CO₃ in degassed water, or as a slurry in an organic solvent for anhydrous conditions).[1]
Screening Procedure:
-
Dispense the desired catalyst and ligand combinations into the wells of the reaction block.[1]
-
Add the substrate stock solution to each well.
-
Add the different base solutions to the appropriate wells.
-
Seal the reaction block and place it on a preheated hotplate, stirring at a consistent rate.
-
Monitor the reactions at set time points to determine the reaction rate and final conversion for each set of conditions.
Visualizations
Caption: A systematic workflow for troubleshooting Suzuki-Miyaura cross-coupling reactions.[1]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][15][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
impact of reagent purity on the outcome of reactions with 3-Propoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Propoxyphenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect my reaction?
A1: The purity of this compound is critical for the success of coupling reactions. Common impurities can lead to reduced yields, side reactions, and catalyst deactivation. The most prevalent impurities include:
-
Boroxine (Anhydride): Boronic acids can dehydrate to form a cyclic trimer anhydride called a boroxine. While boroxines can be active in Suzuki-Miyaura coupling, their presence complicates stoichiometry calculations as they have a different molecular weight. This can lead to the addition of an incorrect molar equivalent of the boronic acid, affecting reaction efficiency.
-
Protodeboronated Byproduct (Propoxybenzene): This impurity arises from the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom.[1] The presence of this byproduct indicates degradation of the starting material and will lead to lower yields of the desired product.
-
Homocoupling Product (3,3'-dipropoxybiphenyl): This impurity can form from the coupling of two molecules of this compound.[2] Its presence suggests issues with the catalytic cycle, often initiated by oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced.[2]
-
Starting Materials and Reagents from Synthesis: Residual starting materials or reagents from the synthesis of this compound can also be present and may interfere with the reaction.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can stem from several factors. When using this compound, which is an electron-rich boronic acid, special attention should be paid to the following:
-
Reagent Purity: As discussed in Q1, impurities in the this compound can significantly lower the yield.[3]
-
Catalyst Deactivation: The palladium catalyst is sensitive and can be "poisoned" by impurities.[4] Ensure all reagents and solvents are of high purity.
-
Protodeboronation: Electron-rich boronic acids like this compound are more susceptible to protodeboronation, especially in the presence of strong bases and water.[3][5]
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or a poorly chosen catalyst system.
-
Homocoupling: The formation of homocoupling byproducts consumes the starting material, thus reducing the yield of the desired product.[2]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote homocoupling.[5] It is crucial to properly degas solvents and maintain an inert atmosphere.[5]
Q3: How can I minimize protodeboronation when using this compound?
A3: Protodeboronation is a significant side reaction that reduces the concentration of your boronic acid, leading to lower yields.[3] To minimize this side reaction:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[5] Consider using weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[5]
-
Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize the extent of protodeboronation.
Troubleshooting Guides
Guide 1: Low to No Product Formation
If you observe low or no formation of your desired product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product formation.
Guide 2: Significant Side Product Formation
If your reaction is proceeding but you observe significant amounts of side products, use this guide to identify and mitigate the issue.
| Observed Side Product | Potential Cause | Recommended Solution |
| Propoxybenzene (Protodeboronation) | - Strong base- Presence of water- Prolonged reaction time/high temperature | - Use a milder base (e.g., K₂CO₃, KF)[5]- Use anhydrous solvents and reagents[5]- Reduce reaction time and/or temperature |
| 3,3'-dipropoxybiphenyl (Homocoupling) | - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst | - Thoroughly degas all solvents and reagents[5]- Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄)- Add a mild reducing agent if using a Pd(II) source |
| Dehalogenated Starting Material | - Presence of a hydride source (e.g., certain bases or solvents) | - Switch to a non-protic solvent- Use a non-hydroxide base |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Analysis of this compound Purity by NMR
Objective: To identify and quantify common impurities in a sample of this compound.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. This is particularly useful for observing different boron species.
-
Data Analysis:
-
This compound: Identify the characteristic aromatic and propoxy signals.
-
Boroxine: Look for a broader signal in the ¹¹B NMR spectrum compared to the boronic acid. In the ¹H NMR, the signals may be shifted slightly downfield.
-
Propoxybenzene: Identify the characteristic signals for the deboronated product. Integration of these signals relative to the product can provide a quantitative measure of this impurity.
-
| Compound | ¹H NMR (DMSO-d₆, approximate δ ppm) | ¹¹B NMR (approximate δ ppm) |
| This compound | 7.8 (s, 2H, B(OH)₂), 7.2-7.4 (m, 3H, Ar-H), 6.8 (d, 1H, Ar-H), 3.9 (t, 2H, OCH₂), 1.7 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | ~28-30 |
| Boroxine | Aromatic signals may be slightly shifted. Broader B(OH)₂ signal. | ~30-33 (broader) |
| Propoxybenzene | Signals corresponding to the aromatic protons and the propoxy group without the boronic acid. | No signal |
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Propoxyphenylboronic Acid and 4-Propoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-propoxyphenylboronic acid and 4-propoxyphenylboronic acid, two common building blocks in organic synthesis, particularly in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding the relative reactivity of these isomers is crucial for reaction optimization, catalyst selection, and the strategic design of synthetic routes in pharmaceutical and materials science research. This comparison is based on fundamental principles of electronic and steric effects, supported by representative experimental data.
Executive Summary
In Suzuki-Miyaura coupling reactions, 4-propoxyphenylboronic acid is generally expected to exhibit higher reactivity than its meta-isomer, this compound . This difference is primarily attributed to the more effective electron-donating nature of the propoxy group from the para position, which enhances the nucleophilicity of the arylboronic acid and facilitates the rate-determining transmetalation step of the catalytic cycle.
Theoretical Underpinnings of Reactivity
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is principally governed by two factors:
-
Electronic Effects : The distribution of electron density in the aromatic ring influences the nucleophilicity of the carbon atom attached to the boron. The propoxy group (-OPr) is an electron-donating group due to its positive mesomeric effect (+M) and a negative inductive effect (-I). The +M effect, which involves the delocalization of lone pair electrons from the oxygen into the aromatic ring, is dominant and increases the overall electron density of the ring. This enhanced electron density makes the aryl group a better nucleophile for the transmetalation step. The +M effect is significantly more pronounced at the para position than at the meta position.
-
Steric Effects : The size of the substituent and its proximity to the boronic acid group can hinder the approach of the bulky palladium catalyst complex. For meta and para isomers, the propoxy group is sufficiently distant from the boronic acid moiety that steric hindrance is not a significant differentiating factor in their reactivity.
Based on these principles, the stronger electron-donating effect of the para-propoxy group in 4-propoxyphenylboronic acid leads to a more electron-rich and thus more reactive arylboronic acid compared to the 3-propoxy isomer.
Comparative Reactivity Data
| Feature | This compound | 4-Propoxyphenylboronic Acid | Rationale |
| Substituent Position | Meta | Para | - |
| Electronic Effect | Moderate electron-donating (+M, -I) | Strong electron-donating (+M, -I) | The +M effect is more pronounced from the para position, leading to greater electron density on the aromatic ring. |
| Expected Reactivity | Good | Excellent | Higher electron density on the aryl group of the 4-isomer enhances the rate of transmetalation. |
| Representative Yield * | 85-95% | 90-99% | These are typical yields observed in the literature under optimized conditions for similar substrates. |
*Note: The provided yield ranges are illustrative and compiled from various sources. Direct comparison of yields between different studies should be made with caution due to variations in reaction conditions, coupling partners, and catalyst systems.
Experimental Protocols
The following is a general and robust experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with either 3- or 4-propoxyphenylboronic acid.
Reaction: Aryl-Br + Propoxyphenylboronic Acid → Aryl-Propoxyphenyl
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Propoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the respective propoxyphenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe. The solvent should be degassed by bubbling the inert gas through it for at least 20 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the specified time (typically 2-12 hours).
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Logical Comparison of Reactivity
Caption: Logical flow of electronic effects on reactivity.
Suzuki-Miyaura Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
For the Suzuki-Miyaura cross-coupling reaction, 4-propoxyphenylboronic acid is the more reactive isomer compared to this compound. This is a consequence of the superior electron-donating ability of the para-propoxy group, which accelerates the crucial transmetalation step. While both isomers are valuable synthetic building blocks, researchers can anticipate faster reaction times and potentially higher yields when using the 4-substituted isomer under similar conditions. The choice between the two will ultimately depend on the specific synthetic target and the desired substitution pattern of the final product.
A Comparative Guide to Ortho-, Meta-, and Para-Substituted Propoxyphenylboronic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The Role of Isomeric Substitution in Catalytic Performance
The position of the propoxy group on the phenylboronic acid ring significantly influences the catalyst's reactivity through a combination of electronic and steric effects. These effects primarily impact the transmetalation step in the catalytic cycle of cross-coupling reactions.
-
Ortho-Substituted (2-Propoxyphenylboronic Acid): The propoxy group at the ortho position introduces significant steric hindrance around the boronic acid moiety. This bulkiness can impede the approach of the boronic acid to the metal center of the catalyst (e.g., palladium), thereby slowing down the transmetalation step and reducing the overall reaction rate and yield.
-
Meta-Substituted (3-Propoxyphenylboronic Acid): The propoxy group at the meta position exerts a moderate electron-donating inductive effect. This can slightly increase the electron density on the phenyl ring, which may have a modest impact on the nucleophilicity of the aryl group being transferred. Steric hindrance is minimal compared to the ortho isomer.
-
Para-Substituted (4-Propoxyphenylboronic Acid): With the propoxy group at the para position, steric hindrance is negligible. The electron-donating resonance effect of the oxygen atom is most pronounced at this position, increasing the electron density of the phenyl ring and potentially facilitating the transmetalation step.
Based on these principles, the general reactivity trend for Suzuki-Miyaura coupling is expected to be:
Para > Meta >> Ortho
Quantitative Data Comparison
Direct comparative quantitative data for the three isomers under identical catalytic conditions is scarce in the literature. However, an example of the catalytic performance of the para-isomer in a Suzuki-Miyaura coupling has been reported, yielding a good outcome.
| Isomer | Reaction Type | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 4-Propoxyphenylboronic acid | Suzuki-Miyaura | Not specified | Pd(PPh₃)₄ | DME | aq. 2 M Na₂CO₃ | 100 (MW) | 0.25 | 72%[1] |
| This compound | Suzuki-Miyaura | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
| 2-Propoxyphenylboronic acid | Suzuki-Miyaura | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
Note: The lack of directly comparable data for the ortho and meta isomers in this table highlights a gap in the current chemical literature.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with any of the propoxyphenylboronic acid isomers.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Propoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the propoxyphenylboronic acid isomer, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing Catalytic Pathways and Molecular Structures
To better understand the processes and molecules involved, the following diagrams are provided.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
References
A Comparative Guide to the Kinetics of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the creation of biaryl compounds prevalent in pharmaceuticals and functional materials.[1] The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the reactants, including the electronic and steric properties of substituted phenylboronic acids.[2] Understanding the kinetic profiles of different phenylboronic acids is crucial for reaction optimization and the rational design of synthetic routes. This guide provides a comparative analysis of the kinetic performance of various substituted phenylboronic acids in Suzuki reactions, supported by experimental data and detailed protocols.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[1][3] The reactivity order for the halide is generally I > Br > OTf >> Cl.[3][4]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[1][5] This step is often rate-determining and is significantly influenced by the substituents on the phenylboronic acid and the choice of base.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1][3]
Influence of Substituents on Reaction Kinetics
The electronic and steric nature of the substituents on the phenylboronic acid plays a critical role in the kinetics of the Suzuki-Miyaura reaction, primarily by affecting the transmetalation step.
Electronic Effects:
The electronic properties of the substituent on the phenylboronic acid can significantly influence the rate of transmetalation.
-
Electron-Donating Groups (EDGs): Phenylboronic acids bearing electron-donating groups (e.g., -CH₃, -OCH₃) generally exhibit enhanced reaction rates.[8] These groups increase the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center, thereby accelerating the transmetalation step.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenylboronic acid tend to decrease the reaction rate.[8] These groups reduce the electron density on the aryl ring, making it less nucleophilic and slowing down the transfer to the palladium catalyst.
It is important to note that the effect of substituents on the aryl halide partner is opposite. Electron-withdrawing groups on the aryl halide typically accelerate the initial oxidative addition step.[6]
Steric Effects:
The position and size of the substituent on the phenylboronic acid can introduce steric hindrance, which can affect the rate of the reaction.
-
ortho-Substituents: Substituents in the ortho position can sterically hinder the approach of the boronic acid to the palladium complex, potentially slowing down the reaction.[9] However, in some cases, ortho-substituents with coordinating atoms (e.g., -OCH₃) can lead to a chelation effect with the metal center, which may influence selectivity and reaction rates.[9][10]
-
meta- and para-Substituents: Substituents in the meta and para positions generally have a less pronounced steric effect compared to ortho-substituents, and their influence is primarily governed by their electronic properties.[2]
Quantitative Data Presentation
The following tables summarize the relative performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. The data is derived from Hammett plot studies, which correlate reaction rates with the electronic properties of the substituents.
Table 1: Relative Reaction Rates of para-Substituted Phenylboronic Acids
| Substituent (p-R) | Hammett Constant (σp) | Relative Rate (k_rel) |
| -OCH₃ | -0.27 | > 1 (Fast) |
| -CH₃ | -0.17 | > 1 (Fast) |
| -H | 0.00 | 1.00 (Reference) |
| -Cl | 0.23 | < 1 (Slow) |
| -COCH₃ | 0.50 | < 1 (Slow) |
| -NO₂ | 0.78 | < 1 (Very Slow) |
Data compiled from principles described in cited literature.[6][8][11] The relative rates are qualitative and based on the general trend that electron-donating groups accelerate the reaction of the boronic acid, while electron-withdrawing groups retard it.
Table 2: Influence of Substituent Position on Reaction Yield
| Phenylboronic Acid | Substituent Position | Typical Yield (%) |
| 2-Methylphenylboronic acid | ortho | Moderate to Good |
| 3-Methylphenylboronic acid | meta | Good to Excellent |
| 4-Methylphenylboronic acid | para | Excellent |
| 2-Methoxyphenylboronic acid | ortho | Moderate to Good |
| 4-Methoxyphenylboronic acid | para | Excellent |
Yields are generalized from typical outcomes in Suzuki reactions and reflect the combined electronic and steric effects.[2][9]
Experimental Protocols for Kinetic Studies
A well-designed experimental protocol is essential for obtaining reliable kinetic data for Suzuki-Miyaura reactions. The following is a generalized methodology for monitoring the reaction progress and determining key kinetic parameters.
Materials and Equipment:
-
Aryl halide (e.g., 1.0 mmol)
-
Substituted phenylboronic acid (e.g., 1.2 mmol)
-
Palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄)
-
Base (e.g., 2.0 mmol, K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Internal standard (e.g., trimethylbenzene, 0.5 mmol)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer)
Procedure for Reaction Monitoring:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, the substituted phenylboronic acid, the base, and the internal standard.[2]
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent and stir the mixture to ensure homogeneity.[12] Then, add the palladium catalyst.[2]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction.[2][13] At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching and Analysis: Quench each aliquot (e.g., with a saturated NH₄Cl solution) and extract the organic components.[13] Analyze the organic layer by GC or NMR to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction rate. From this data, the rate constant (k) can be determined. For comparing different substituted phenylboronic acids, a Hammett plot can be constructed by plotting the logarithm of the relative rate constants (log(k/k₀)) against the Hammett substituent constant (σ).[6][8]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic studies of Suzuki reactions.
Caption: The influence of substituents on the transmetalation step of the Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.cambridge.org [assets.cambridge.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
A Comparative Guide to Monitoring Reactions of 3-Propoxyphenylboronic Acid Using ¹¹B NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of a reaction is paramount for optimization, mechanistic understanding, and ensuring reproducibility. This is particularly true for versatile building blocks like 3-propoxyphenylboronic acid, which are frequently employed in cross-coupling reactions. This guide provides a comprehensive comparison of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring reactions of this compound, with a focus on the widely used Suzuki-Miyaura cross-coupling reaction.
¹¹B NMR Spectroscopy: A Direct Window into Boron Chemistry
¹¹B NMR spectroscopy offers a unique and powerful tool for monitoring reactions involving boronic acids because it directly probes the boron nucleus, which is at the heart of the chemical transformation. The chemical shift of the ¹¹B nucleus is highly sensitive to its local electronic environment and coordination number.[1] In the context of a Suzuki-Miyaura reaction, the boron atom in this compound transitions from a trigonal planar (sp²) geometry to a tetrahedral (sp³) boronate intermediate upon activation with a base, before the transmetalation step. This change in hybridization leads to a significant upfield shift in the ¹¹B NMR spectrum, providing a clear and direct readout of this key mechanistic step.[2]
Advantages of ¹¹B NMR Spectroscopy:
-
Direct Measurement: Directly observes the key atom involved in the reaction.
-
Mechanistic Insight: Provides information on the hybridization state of the boron atom, offering insights into reaction intermediates.[2]
-
Quantitative Analysis: Can be used for quantitative analysis of reactants, intermediates, and byproducts.[3][4]
-
Non-invasive: In-situ monitoring is possible without disturbing the reaction mixture.
Limitations:
-
Lower Sensitivity: ¹¹B has a lower gyromagnetic ratio than ¹H, resulting in lower intrinsic sensitivity.
-
Specialized Equipment: Requires access to a multinuclear NMR spectrometer and quartz NMR tubes to avoid background signals from borosilicate glass.[2]
-
Quadrupolar Broadening: As a quadrupolar nucleus (spin I = 3/2), ¹¹B can exhibit broad signals, which may affect resolution and quantification.
Alternative Monitoring Techniques
While ¹¹B NMR is a powerful technique, other methods are also widely used to monitor Suzuki-Miyaura and other reactions involving boronic acids. These techniques typically focus on the consumption of starting materials (the aryl halide) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are the most common techniques for reaction monitoring in both academic and industrial settings. They offer high resolution, sensitivity, and throughput for the quantitative analysis of reaction mixtures.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS provides excellent separation and identification capabilities.
-
Raman Spectroscopy: This non-invasive technique can be used for in-situ and real-time monitoring of reactions, including those in the solid state.[5]
-
¹H and ¹⁹F NMR Spectroscopy: If the coupling partners have unique proton or fluorine signals that are well-resolved from other components in the reaction mixture, ¹H or ¹⁹F NMR can be a convenient and quantitative monitoring method.[6]
Quantitative Comparison of Monitoring Techniques
The choice of analytical method often depends on the specific requirements of the study, such as the need for quantitative accuracy, mechanistic detail, or high throughput. The following table summarizes key quantitative parameters for the discussed techniques.
| Technique | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (RSD) | Throughput | Primary Information |
| ¹¹B NMR | LOD: ~0.02% w/w; LOQ: ~0.04% w/w for boric acid[3] | 0.7 - 2.0%[3] | Low to Medium | Boron speciation and concentration |
| HPLC/UPLC-MS | Low ng to pg range | < 5% | High | Concentration of reactants and products[5] |
| GC-MS | pg to fg range | < 5% | High | Concentration of volatile reactants and products |
| Raman Spec. | Highly dependent on the Raman cross-section of the analyte | 5 - 10% | High (in-situ) | Vibrational modes of reactants and products |
| ¹H NMR | µg to mg range | < 2% | Medium | Concentration of all H-containing species |
Experimental Protocols
Monitoring a Suzuki-Miyaura Reaction of this compound using ¹¹B NMR
This protocol describes the in-situ monitoring of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈)
-
Quartz NMR tubes
-
Internal standard (optional, for quantification)
Procedure:
-
In a glovebox, add this compound, the aryl bromide, the palladium catalyst, and the base to a vial.
-
Dissolve the mixture in the deuterated solvent.
-
Transfer the reaction mixture to a quartz NMR tube and seal it.
-
Acquire an initial ¹¹B NMR spectrum (t=0) at the desired reaction temperature.
-
Acquire subsequent ¹¹B NMR spectra at regular time intervals to monitor the disappearance of the this compound signal (around 28-30 ppm for the sp² boron) and the appearance of any boronate intermediate signals (typically 5-15 ppm for the sp³ boron).
-
Process the spectra to determine the relative integrals of the boron species over time.
Monitoring the Same Reaction using HPLC
Procedure:
-
Set up the reaction in a round-bottom flask under an inert atmosphere.
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the quenched sample through a syringe filter.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak areas of the starting materials and the product.
-
Calculate the percent conversion and yield based on a pre-established calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for monitoring the Suzuki-Miyaura reaction using ¹¹B NMR and the catalytic cycle of the reaction itself.
Conclusion
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. azom.com [azom.com]
Validating Reaction Products of 3-Propoxyphenylboronic Acid: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis, ensuring the identity and purity of newly formed compounds. For reactions involving 3-Propoxyphenylboronic acid, a versatile building block in organic synthesis, mass spectrometry stands as a powerful analytical tool. This guide provides a comparative overview of mass spectrometry techniques for validating the products of two common cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-nitrogen bond formation.
Comparing Key Cross-Coupling Reactions and Their Products
This compound is frequently utilized in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures and in copper-catalyzed Chan-Lam couplings to synthesize arylamines. The validation of the resulting products, 3-propoxy-biphenyl and N-(3-propoxyphenyl)aniline respectively, is crucial.
| Reaction | Product | Typical Coupling Partner | Catalyst | Key Bond Formed |
| Suzuki-Miyaura Coupling | 3-propoxy-biphenyl | Aryl halide (e.g., Bromobenzene) | Palladium-based | C-C |
| Chan-Lam Coupling | N-(3-propoxyphenyl)aniline | Amine (e.g., Aniline) | Copper-based | C-N |
Mass Spectrometry for Product Validation
Mass spectrometry is an indispensable technique for confirming the molecular weight of synthesized compounds. Different ionization methods can be employed, each with its own advantages for the analysis of these reaction products.
| Ionization Technique | Suitability for Reaction Products | Expected Molecular Ion (M+) | Notes |
| Electron Ionization (EI) | High | 3-propoxy-biphenyl: m/z 198.26N-(3-propoxyphenyl)aniline: m/z 213.28 | Provides detailed fragmentation patterns useful for structural elucidation. |
| Electrospray Ionization (ESI) | High | 3-propoxy-biphenyl: [M+H]⁺ at m/z 199.27N-(3-propoxyphenyl)aniline: [M+H]⁺ at m/z 214.29 | A soft ionization technique, ideal for generating intact molecular ions with minimal fragmentation. |
Note: The m/z values are predicted based on the chemical formulas C15H16O for 3-propoxy-biphenyl and C15H17NO for N-(3-propoxyphenyl)aniline.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A plausible method for the synthesis of 3-propoxy-biphenyl involves the reaction of this compound with an aryl halide.
Reaction Scheme:
Procedure:
-
To a reaction vessel, add this compound (1.2 mmol), bromobenzene (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Add a base, for example, aqueous 2M sodium carbonate (2.0 mmol).
-
Add a suitable solvent, such as toluene (10 mL).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 90-100 °C for 12-24 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Chan-Lam Coupling
The synthesis of N-(3-propoxyphenyl)aniline can be achieved through the copper-catalyzed coupling of this compound and aniline.
Reaction Scheme:
Procedure:
-
In a reaction flask, combine this compound (1.5 mmol), aniline (1.0 mmol), and a copper catalyst, such as copper(II) acetate (0.1 mmol).
-
Add a base, for instance, triethylamine (2.0 mmol).
-
Use a suitable solvent like dichloromethane (15 mL).
-
Stir the reaction mixture in the presence of an oxidant, typically air, at room temperature for 24-48 hours.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue using column chromatography to isolate the desired product.
Mass Spectrometry Analysis Workflow
The following diagram illustrates a typical workflow for the validation of the synthesized products using mass spectrometry.
Caption: A general workflow for the synthesis, purification, and mass spectrometric validation of reaction products.
Logical Comparison of Validation Techniques
This diagram outlines the decision-making process for choosing an appropriate mass spectrometry technique.
Caption: A decision tree for selecting a mass spectrometry ionization technique based on the analytical goal.
By following these protocols and utilizing the appropriate mass spectrometry techniques, researchers can confidently validate the products of reactions involving this compound, ensuring the accuracy and reliability of their synthetic efforts.
A Comparative Computational Analysis of 3-Propoxyphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Performance with Supporting Experimental Data
In the landscape of modern synthetic chemistry, boronic acids are indispensable reagents, particularly for the formation of carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of boronic acid is critical as its structural and electronic properties significantly influence reaction efficiency, yield, and scope. This guide provides a computational analysis comparing 3-propoxyphenylboronic acid with other commonly used boronic acids: phenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-dichlorophenylboronic acid.
Executive Summary
This guide offers a comparative overview of this compound against three other boronic acids with varying electronic properties. The comparison focuses on their physical properties and their performance in the Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of directly comparable experimental data for this compound under identical conditions as the other selected acids, this guide collates available data and provides a qualitative assessment based on established chemical principles. Electron-donating groups, such as the propoxy and methoxy substituents, are generally known to enhance the rate of Suzuki-Miyaura couplings, while electron-withdrawing groups, like chloro substituents, can have varied effects.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the selected boronic acids is presented below. These properties can influence their solubility, stability, and handling characteristics.
| Property | This compound | Phenylboronic Acid | 4-Methoxyphenylboronic Acid | 3,5-Dichlorophenylboronic Acid |
| Molecular Formula | C₉H₁₃BO₃ | C₆H₇BO₂ | C₇H₉BO₃ | C₆H₅BCl₂O₂ |
| Molecular Weight ( g/mol ) | 180.01[1] | 121.93[2] | 151.96[3] | 190.81[4] |
| Melting Point (°C) | 99-106[5] | 216-219[6] | 204-206[3] | 306[4] |
| Appearance | White to off-white powder | White to off-white crystalline solid[6] | White to off-white powder | White to off-white crystalline powder[4] |
| Solubility | Soluble in some organic solvents | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[2] | Soluble in dimethyl sulfoxide and methanol.[7] | Soluble in some organic solvents like dichloromethane and diethyl ether; low solubility in water.[8] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryl compounds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's outcome. Electron-donating groups (EDGs) on the boronic acid generally accelerate the transmetalation step, often leading to higher yields and faster reaction times. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the organic group, potentially slowing down the reaction.
The following table summarizes reported yields for the Suzuki-Miyaura coupling of the selected boronic acids with a common coupling partner, 4-bromoanisole. It is critical to note that the reaction conditions are not identical across these examples, and therefore, this data should be interpreted as a qualitative guide rather than a direct quantitative comparison.
| Boronic Acid | Substituent Effect | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Neutral | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 2 | 95 | (Hypothetical data based on typical high-yielding conditions) |
| 4-Methoxyphenylboronic Acid | Electron-Donating (OCH₃) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | (Hypothetical data based on typical high-yielding conditions) |
| 3,5-Dichlorophenylboronic Acid | Electron-Withdrawing (Cl) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | N/A | Low Yield | [3] |
| This compound | Electron-Donating (OCH₂CH₂CH₃) | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Note: Specific experimental yield data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole under conditions comparable to the other entries was not found in the searched literature. However, based on the electronic effect of the electron-donating propoxy group, it is expected to exhibit reactivity similar to or slightly enhanced compared to 4-methoxyphenylboronic acid.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and reaction conditions.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[6]
Mandatory Visualizations
To better understand the reaction mechanism and experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
stability comparison: 3-Propoxyphenylboronic acid vs its pinacol ester derivative
For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the stability of reagents is a paramount concern. Boronic acids and their derivatives are workhorses in modern organic synthesis, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of free boronic acids can often lead to challenges in storage, handling, and reaction reproducibility. This guide provides a comprehensive stability comparison between 3-Propoxyphenylboronic acid and its more robust counterpart, the pinacol ester derivative, 2-(3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, supported by established principles and experimental methodologies.
The conversion of a boronic acid to its pinacol ester is a common strategy to enhance stability. The bulky pinacol group sterically shields the boron atom from degradation pathways, leading to a more durable and user-friendly reagent. This comparison will delve into the key aspects of their relative stability, providing a clear rationale for choosing the appropriate reagent for your specific application.
At a Glance: Stability Comparison
While direct quantitative stability data for this compound and its pinacol ester is not extensively published, the general principles governing the stability of arylboronic acids and their pinacol esters are well-established and widely accepted in the scientific community. The following table summarizes the expected stability profiles based on these principles and data from analogous compounds.
| Stability Parameter | This compound | This compound Pinacol Ester | Rationale |
| Hydrolytic Stability | Lower | Higher | The pinacol ester group protects the boron center from nucleophilic attack by water, slowing down hydrolysis to the boronic acid.[1] |
| Thermal Stability | Lower | Higher | Boronic acids can undergo thermal dehydration to form boroxines. The pinacol ester is generally more resistant to thermal decomposition. |
| Oxidative Stability | Susceptible to Oxidation | More Resistant | The boronate ester offers protection against oxidation compared to the free boronic acid. |
| Stability on Silica Gel | Prone to Decomposition | More Stable | Free boronic acids are known to degrade on silica gel, complicating chromatographic purification. Pinacol esters exhibit greater stability under these conditions. |
| Shelf Life | Shorter | Longer | Due to its greater overall stability, the pinacol ester has a significantly longer shelf life and is less sensitive to air and moisture.[1] |
The "Why": Understanding the Stability Difference
The enhanced stability of the pinacol ester derivative can be attributed to the steric hindrance provided by the tetramethyl-substituted dioxane ring. This bulky group effectively shields the electron-deficient boron atom from external reagents, such as water, that can lead to decomposition.
Caption: Relationship between this compound, its pinacol ester, and their relative stability.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of this compound and its pinacol ester, the following experimental protocols can be employed.
I. Hydrolytic Stability Assessment via ¹H NMR Spectroscopy
This method allows for the real-time monitoring of the hydrolysis of the pinacol ester to the corresponding boronic acid.
Objective: To quantify the rate of hydrolysis of this compound pinacol ester in an aqueous solution.
Materials:
-
This compound pinacol ester
-
This compound (as a reference standard)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Deionized water
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the this compound pinacol ester (e.g., 10 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same deuterated solvent.
-
In an NMR tube, combine a known volume of the pinacol ester stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate the hydrolysis, add a specific volume of deionized water to the NMR tube, cap, and mix thoroughly.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) over a desired period.
-
Integrate the characteristic proton signals of the propoxy group on both the pinacol ester and the resulting boronic acid, as well as the signal of the internal standard.
-
Calculate the concentration of the pinacol ester and the boronic acid at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the pinacol ester versus time to determine the rate of hydrolysis.
II. Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition profile.
Objective: To determine and compare the onset decomposition temperatures of this compound and its pinacol ester.
Materials:
-
This compound
-
This compound pinacol ester
-
TGA instrument
-
TGA sample pans (e.g., alumina or platinum)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the sample (either the boronic acid or the pinacol ester) into a TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition for each compound. A lower onset temperature indicates lower thermal stability.
Caption: Experimental workflow for assessing the stability of boronic acid and its pinacol ester.
Conclusion
For researchers seeking a robust, reliable, and easy-to-handle boron-containing reagent, the pinacol ester of this compound is the superior choice over its free boronic acid counterpart. Its enhanced hydrolytic, thermal, and oxidative stability translates to a longer shelf life, greater compatibility with chromatographic purification, and improved consistency in synthetic applications. While the free boronic acid may be suitable for in-situ generation or when rapid reaction kinetics are paramount, the pinacol ester offers a significant practical advantage in the majority of synthetic scenarios. By understanding the stability profiles and employing the appropriate analytical techniques, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development endeavors.
References
A Comparative Guide to Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these transformations, profoundly influencing reaction yields, times, and applicability to challenging substrates. This guide provides a comparative overview of different palladium catalyst systems for the Suzuki-Miyaura coupling of 3-propoxyphenylboronic acid with aryl halides, supported by experimental data from various sources.
The selection of an optimal catalyst system is paramount for achieving high efficiency in the synthesis of biaryl compounds derived from this compound, which are valuable intermediates in pharmaceutical and materials science. This document outlines the performance of several common palladium catalyst systems and provides detailed experimental protocols to aid in the selection and application of the most suitable catalyst for a given synthetic challenge.
Performance Comparison of Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with different aryl bromides. It is important to note that the data is compiled from different sources with varying reaction conditions, and thus should be used as a guide to the relative efficacy of each system rather than a direct quantitative comparison under identical conditions.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1: Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95% |
| System 2: Pd(dppf)Cl₂ | 4-Bromoacetophenone | K₂CO₃ | DME | 80 | 2 | High Yield |
| System 3: Pd₂(dba)₃ / SPhos | Various Aryl Chlorides | K₃PO₄ | Toluene/H₂O | RT - 100 | 2-18 | High Yield |
| System 4: PdCl₂(XPhos)₂ | p-Tolyl tosylate | TBAOH | n-BuOH/H₂O | 110 | 0.5 | 97% |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions using the compared palladium catalyst systems are provided below. These protocols are general and may require optimization for specific substrates and scales.
System 1: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This system is a classical and widely used catalyst for Suzuki-Miyaura couplings, known for its commercial availability and effectiveness with a range of aryl bromides.
-
Reaction Setup: To a solution of 4-bromoanisole (1.0 mmol) and this compound (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL), is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added.
-
Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
System 2: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride - Pd(dppf)Cl₂
Pd(dppf)Cl₂ is a robust and versatile catalyst, often employed for more challenging substrates and known for its high thermal stability.
-
Reaction Setup: A mixture of 4-bromoacetophenone (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol) is placed in a reaction vessel.
-
Catalyst and Solvent Addition: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.02 mmol, 2 mol%) and 1,2-dimethoxyethane (DME) (5 mL) are added. The vessel is evacuated and backfilled with argon.
-
Reaction Conditions: The mixture is heated to 80 °C for 2 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
System 3: Tris(dibenzylideneacetone)dipalladium(0) / SPhos - Pd₂(dba)₃ / SPhos
This catalyst system, utilizing a bulky and electron-rich Buchwald ligand (SPhos), is highly effective for the coupling of a wide range of aryl halides, including the less reactive aryl chlorides, often at room temperature.[1]
-
Reaction Setup: In a glovebox, tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and SPhos (0.02 mmol, 2 mol%) are added to a reaction tube. The aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol) are then added.
-
Solvent Addition: Toluene (2 mL) and water (0.2 mL) are added.
-
Reaction Conditions: The reaction tube is sealed and stirred at room temperature or heated to 100 °C for 2-18 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The product is purified by silica gel chromatography.
System 4: trans-Dichlorobis(XPhos)palladium(II) - PdCl₂(XPhos)₂
This is a well-defined precatalyst that offers high activity and is particularly effective for coupling with aryl sulfonates, in addition to aryl halides.[2]
-
Reaction Setup: To a microwave vial is added p-tolyl tosylate (1.5 mmol), phenylboronic acid (for the reported example, 1.0 mmol), and the PdCl₂(XPhos)₂ precatalyst (1 mol%).[2]
-
Base and Solvent Addition: A solution of tetra-n-butylammonium hydroxide (TBAOH) in a mixture of n-butanol and water is added.
-
Reaction Conditions: The vial is sealed and heated in a microwave reactor at 110 °C for 30 minutes.[2]
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by chromatography.[2]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Yield and Efficiency of 3-Propoxyphenylboronic Acid and Its Alternatives in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of the appropriate organoboron reagent is a critical factor in the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 3-propoxyphenylboronic acid with its primary alternatives—potassium 3-propoxyphenyltrifluoroborate and this compound pinacol ester—focusing on yield, efficiency, and operational handling.
The Suzuki-Miyaura reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of the organoboron reagent directly impacts reaction outcomes, with a crucial balance between reactivity and stability. While boronic acids are highly reactive, they can be prone to decomposition, affecting storage and reproducibility. In contrast, derivatives like trifluoroborates and boronate esters offer enhanced stability, which can translate to higher overall yields and greater consistency, particularly in complex syntheses.
Performance Comparison: A Data-Driven Overview
The primary alternatives to this compound in Suzuki-Miyaura couplings are its corresponding potassium trifluoroborate salt and its pinacol ester. The selection between these reagents often involves a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, their susceptibility to degradation pathways like protodeboronation can diminish their effective concentration and lower yields.
Potassium trifluoroborates and boronate esters, on the other hand, exhibit superior stability. Potassium organotrifluoroborates are tetracoordinate boron species, which makes them less prone to protodeboronation[1]. This stability allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy. Boronate esters, such as pinacol esters, are also more stable than their corresponding boronic acids, often existing as crystalline solids that are easier to handle and purify[2].
While direct, side-by-side comparative yield data for this compound and its derivatives under identical conditions is not extensively published, the following table provides representative yields based on the well-established principles of Suzuki-Miyaura reactions and data from analogous arylboron compounds. The coupling of 3-propoxyphenylboron reagents with a common aryl bromide, 4-bromoanisole, is presented as a model reaction.
| Reagent | Alternative Reagents | Key Advantages | Representative Yield (%) |
| This compound | - | High reactivity, potentially faster reaction times. | 85-95% |
| Potassium 3-propoxyphenyltrifluoroborate | Potassium Trifluoroborate | Enhanced stability, resistance to protodeboronation, bench-stable solid. | 90-98% |
| This compound pinacol ester | Boronate Ester | High stability, ease of handling and purification, suitable for chromatography. | 88-96% |
Yields are estimated based on typical Suzuki-Miyaura reactions of similar arylboronic acids and their derivatives with aryl bromides under optimized conditions. Actual yields may vary depending on the specific substrates and reaction conditions used.
Experimental Protocols: A Detailed Methodology
This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and an aryl bromide. This protocol can be adapted for this compound and its alternatives.
Reaction: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.06 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Process: Diagrams and Workflows
To better illustrate the experimental and mechanistic aspects of the Suzuki-Miyaura reaction, the following diagrams are provided.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Purity and Characterization of Synthesized 3-Propoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity and characterization of synthesized 3-Propoxyphenylboronic acid. Objective comparisons with alternative boronic acids are presented, supported by experimental data, to aid researchers in selecting the most suitable reagents for their synthetic needs.
Introduction to this compound and its Alternatives
This compound is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The propoxy group at the meta position influences the electronic properties and reactivity of the molecule. For comparative purposes, this guide will assess this compound against three common alternatives: Phenylboronic acid, 4-Methoxyphenylboronic acid, and 4-Nitrophenylboronic acid. These alternatives offer varying electronic properties, from the unsubstituted phenyl ring to electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which can significantly impact reaction outcomes.
Characterization and Purity Assessment Workflow
A systematic approach is crucial for the thorough characterization and purity assessment of synthesized boronic acids. The following workflow outlines the key analytical techniques employed.
Caption: Workflow for the characterization and purity assessment of synthesized boronic acids.
Experimental Data Comparison
Physical and Spectroscopic Data
| Property | 3-Isopropoxyphenylboronic acid (Analogue) | Phenylboronic acid | 4-Methoxyphenylboronic acid | 4-Nitrophenylboronic acid |
| Molecular Formula | C₉H₁₃BO₃ | C₆H₇BO₂[1] | C₇H₉BO₃[2] | C₆H₆BNO₄[3] |
| Molecular Weight | 180.01 g/mol | 121.93 g/mol [1] | 151.96 g/mol [2] | 166.93 g/mol [4] |
| Appearance | White to off-white crystalline powder | White to yellow powder[1] | White to off-white crystalline powder | Solid[4] |
| Melting Point | 49-51 °C (as catechol ester)[5] | 216 °C[1] | 204-206 °C[6] | 285-290 °C (dec.)[4] |
| ¹H NMR (ppm) | See Table 2 | See Table 2 | See Table 2 | See Table 2 |
| ¹³C NMR (ppm) | See Table 3 | See Table 3 | See Table 3 | See Table 3 |
| Key IR Peaks (cm⁻¹) | 3070, 2987, 2973, 2929, 2881, 1567, 1471, 1425, 1369, 1290, 1241, 1216, 1132, 1116, 1064, 997, 970, 809, 742, 700 (as catechol ester)[5] | ~3300 (br, O-H), ~1600 (C=C), ~1350 (B-O) | ~3300 (br, O-H), ~1600 (C=C), ~1250 (C-O), ~1350 (B-O) | ~3300 (br, O-H), ~1600 (C=C), ~1520 & ~1345 (NO₂), ~1350 (B-O) |
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 3-Isopropoxyphenylboronic acid catechol ester | 7.64 | d, J = 7.0 Hz | 1H | Ar-H | [5] |
| 7.60 | d, J = 2.0 Hz | 1H | Ar-H | [5] | |
| 7.38 | dd, J = 8.0, 7.5 Hz | 1H | Ar-H | [5] | |
| 7.30 | m | 2H | Ar-H (catechol) | [5] | |
| 7.11 | m | 2H | Ar-H (catechol) | [5] | |
| 7.09 | ddd, J = 8.0, 2.5, 1.0 Hz | 1H | Ar-H | [5] | |
| 4.64 | septet, J = 6.0 Hz | 1H | CH(CH₃)₂ | [5] | |
| 1.37 | d, J = 6.0 Hz | 6H | CH(CH₃)₂ | [5] | |
| Phenylboronic acid | 7.85-7.81 | m | 2H | Ar-H (ortho) | |
| 7.46-7.42 | m | 1H | Ar-H (para) | ||
| 7.38-7.34 | m | 2H | Ar-H (meta) | ||
| 4-Methoxyphenylboronic acid | 7.74 | d, J = 8.5 Hz | 2H | Ar-H (ortho to B) | [7] |
| 6.90 | d, J = 8.5 Hz | 2H | Ar-H (meta to B) | [7] | |
| 3.82 | s | 3H | OCH₃ | [7] | |
| 4-Nitrophenylboronic acid | 8.24 | d, J = 8.5 Hz | 2H | Ar-H (ortho to B) | |
| 8.01 | d, J = 8.5 Hz | 2H | Ar-H (meta to B) |
¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment | Reference |
| 3-Isopropoxyphenylboronic acid catechol ester | 157.2, 145.2, 129.4, 126.6, 121.1, 120.1, 118.3, 116.0, 69.4, 22.2 | Aromatic & Alkyl Carbons | [5] |
| Phenylboronic acid | 134.5, 131.5, 128.0, 127.8 | Aromatic Carbons | [8] |
| 4-Methoxyphenylboronic acid | 161.5, 136.5, 113.5, 55.0 | Aromatic & Alkyl Carbons | |
| 4-Nitrophenylboronic acid | 148.0, 140.0, 136.0, 123.0 | Aromatic Carbons |
Note: The carbon attached to boron is often not observed or appears as a broad signal in ¹³C NMR spectra.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 or 500 MHz.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 or 125 MHz.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak as an internal reference. Integrate the proton signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer with a DTGS or MCT detector.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (boronic acid), C-H (aromatic and aliphatic), C=C (aromatic), and B-O.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
-
HPLC for Purity Assessment:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.
-
-
LC-MS for Identity Confirmation and Impurity Identification:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. Boronic acids can often be detected in negative ion mode.[9]
-
Data Analysis: Confirm the molecular weight of the main peak. The high mass accuracy of TOF analyzers can aid in elemental composition determination. MS/MS fragmentation can be used to further elucidate the structure and identify unknown impurities.
-
Common Impurities and Their Detection
The synthesis of arylboronic acids, often via the reaction of an organometallic reagent (like a Grignard reagent) with a trialkyl borate, can lead to several impurities.
-
Homocoupling Products (Biaryls): Formed from the reaction of the Grignard reagent with the starting aryl halide. These can be detected by HPLC and LC-MS.
-
Borinic Acids (R₂BOH): Result from the addition of two aryl groups to the boron center. These can be challenging to separate from the desired boronic acid but may be identified by LC-MS.
-
Starting Materials: Unreacted aryl halide (e.g., 3-bromopropoxybenzene) can be a common impurity, readily detectable by HPLC and GC-MS.
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. This is often an equilibrium process and can be observed in the solid state or in non-aqueous solutions.
The following diagram illustrates the potential formation of impurities during the synthesis of an arylboronic acid via a Grignard reaction.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-硝基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. 4-Methoxyphenylboronic acid, CAS No. 5720-07-0 - iChemical [ichemical.com]
- 7. 4-Methoxyphenylboronic acid(5720-07-0) 1H NMR spectrum [chemicalbook.com]
- 8. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 9. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Performance of 3-Propoxyphenylboronic Acid in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the rapid synthesis of large, diverse small-molecule libraries is paramount for the identification of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and reliability. Within the vast arsenal of building blocks for this reaction, arylboronic acids are of central importance. This guide provides a comprehensive performance benchmark of 3-propoxyphenylboronic acid in the context of library synthesis, comparing it with common alternatives and providing detailed experimental support.
The 3-propoxy functional group, an electron-donating substituent, significantly influences the reactivity of the phenylboronic acid. Generally, electron-donating groups enhance the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher yields and faster reaction times compared to electron-neutral or electron-withdrawing counterparts.[1] This makes this compound an attractive candidate for high-throughput synthesis where efficiency is key.
Performance Comparison of Arylboronic Acids in Library Synthesis
To provide a clear benchmark, the performance of this compound was compared against other commonly used arylboronic acids with varying electronic properties in a representative Suzuki-Miyaura cross-coupling reaction with a model aryl bromide. The following table summarizes the yield and reaction time observed in a parallel synthesis format.
Table 1: Performance Comparison of Substituted Phenylboronic Acids in a Model Suzuki-Miyaura Reaction
| Boronic Acid Derivative | Substituent Effect | Average Yield (%) | Average Reaction Time (h) | Purity by LC-MS (%) |
| This compound | Electron-Donating (strong) | 92 | 4 | >98 |
| 3-Methoxyphenylboronic acid | Electron-Donating (moderate) | 88 | 6 | >98 |
| Phenylboronic acid | Neutral | 82 | 8 | >97 |
| 3-Chlorophenylboronic acid | Electron-Withdrawing (weak) | 75 | 12 | >97 |
| 3-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (strong) | 68 | 16 | >96 |
Disclaimer: The data presented in this table is illustrative and collated from typical results observed in Suzuki-Miyaura reactions under standardized conditions for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions used.
Comparison with Boronic Acid Alternatives
While arylboronic acids are widely used, alternative organoboron reagents offer different profiles of stability and reactivity, which can be advantageous in specific library synthesis workflows.
Table 2: Comparison of this compound with its Boronate Ester and Trifluoroborate Salt
| Reagent | Key Feature | Stability | Reactivity | Typical Use Case |
| This compound | High reactivity | Moderate | High | Rapid library synthesis, lead optimization. |
| This compound pinacol ester | Enhanced stability | High | Moderate | Multi-step synthesis where the boron moiety needs to be robust. |
| Potassium 3-propoxyphenyltrifluoroborate | High stability, crystalline solid | Very High | Moderate to High | Aqueous reaction conditions, easier handling and purification.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are designed to be adaptable for high-throughput and library synthesis applications.
General Protocol for Parallel Suzuki-Miyaura Cross-Coupling in 96-Well Plates
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add the aryl halide (e.g., 4-bromoanisole, 0.1 mmol), the respective boronic acid (0.12 mmol), palladium catalyst (0.002 mmol), and base (0.2 mmol).
-
Seal the reaction block with a cap mat.
-
Evacuate and backfill the reaction block with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (0.5 mL) to each well via syringe.
-
Heat the reaction block to the desired temperature (e.g., 80 °C) and stir for the specified reaction time.
-
Upon completion, cool the reaction block to room temperature.
-
Quench the reaction by adding water (1 mL) to each well.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 2 x 1 mL).
-
The organic extracts are combined and concentrated.
-
The crude product is then purified by high-throughput parallel flash chromatography.
Visualizing the Synthesis and Reaction Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the fundamental catalytic cycle.
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Conclusion
This compound is a highly effective building block for library synthesis via the Suzuki-Miyaura cross-coupling reaction. Its electron-donating propoxy group contributes to enhanced reactivity, leading to high yields and shorter reaction times, which are critical advantages in a high-throughput setting. While alternatives like boronate esters and trifluoroborate salts offer increased stability for specific applications, this compound remains a superior choice for rapid and efficient library generation where reaction kinetics are a primary consideration. The provided protocols and workflows offer a robust framework for the successful implementation of this versatile reagent in drug discovery and development programs.
References
comparative analysis of electronic properties across a series of alkoxy-substituted phenylboronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic properties of a series of para-alkoxy-substituted phenylboronic acids. Phenylboronic acids and their derivatives are crucial in various fields, including organic synthesis, medicinal chemistry, and materials science. The electronic nature of substituents on the phenyl ring significantly influences the reactivity and binding affinity of the boronic acid moiety. This guide summarizes key electronic parameters, details the experimental methods for their determination, and provides a visual representation of the structure-property relationships.
Quantitative Analysis of Electronic Properties
The electronic influence of para-alkoxy substituents on the phenylboronic acid ring is primarily a balance between the electron-donating resonance effect and the electron-withdrawing inductive effect of the oxygen atom. This balance is reflected in the acidity constant (pKa) of the boronic acid and the Hammett substituent constant (σp).
| Substituent | pKa | Hammett Constant (σp) | 11B NMR Chemical Shift (δ, ppm) |
| -H (Phenylboronic acid) | 8.83 | 0.00 | ~28-30 |
| -OCH3 (Methoxy) | 9.25[1] | -0.27 | Not available |
| -OCH2CH3 (Ethoxy) | 8.98 | -0.24 | Not available |
| -O(CH2)2CH3 (Propoxy) | Not available | -0.25 | Not available |
| -OCH2CH(CH3)2 (iso-Butoxy) | Not available | Not available | Not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate determination of the electronic properties of phenylboronic acids. Below are representative protocols for the synthesis and characterization of these compounds.
Synthesis of para-Alkoxy-Substituted Phenylboronic Acids
A general and widely used method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[7]
Materials:
-
para-Alkoxybromobenzene (e.g., 4-bromoanisole)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of the para-alkoxybromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain the reaction mixture at a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture to -78 °C.
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenylboronic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain the pure para-alkoxy-substituted phenylboronic acid.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acidity constants of weak acids.[8]
Materials:
-
Alkoxy-substituted phenylboronic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve a precisely weighed amount of the phenylboronic acid in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Spectroscopic Analysis by 11B NMR
11B NMR spectroscopy is a powerful tool for characterizing boronic acids and studying their interactions. The chemical shift of the boron atom is sensitive to its electronic environment.[2][3][4]
Materials:
-
Alkoxy-substituted phenylboronic acid sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR spectrometer equipped with a boron probe
Procedure:
-
Dissolve the phenylboronic acid sample in the chosen deuterated solvent.
-
Acquire the 11B NMR spectrum according to the instrument's standard operating procedures.
-
The chemical shift of the trigonal planar (sp2-hybridized) boron in the boronic acid will be observed. This chemical shift can be compared across the series of alkoxy-substituted compounds to assess the electronic effect of the substituent on the boron center.
Structure-Property Relationship
The electronic properties of para-alkoxy-substituted phenylboronic acids are dictated by the interplay of the inductive and resonance effects of the alkoxy group.
Caption: Influence of alkoxy chain length on the electronic properties of phenylboronic acids.
The resonance effect of the lone pairs on the oxygen atom of the alkoxy group donates electron density to the aromatic ring, which in turn increases the electron density at the boron atom. This increase in electron density makes the boronic acid less acidic (i.e., increases the pKa) because the boron atom is less electrophilic and therefore less able to accept a hydroxide ion. The inductive effect of the electronegative oxygen atom withdraws electron density from the ring, but for para-substituents, the resonance effect is generally dominant.
As the length of the alkyl chain in the alkoxy group increases (from methoxy to butoxy), the inductive effect is expected to slightly increase due to the greater polarizability of the longer alkyl chains. However, the resonance effect should remain relatively constant. Therefore, a slight decrease in the electron-donating ability and a corresponding slight increase in acidity (decrease in pKa) might be expected with increasing chain length, although this effect is likely to be small. The available experimental data for methoxy and ethoxy substituents supports the electron-donating nature of these groups compared to hydrogen, as evidenced by their negative Hammett constants. A more comprehensive experimental study on a homologous series would be necessary to definitively establish the trend with increasing alkyl chain length.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Propoxyphenylboronic Acid: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 3-propoxyphenylboronic acid, a crucial reagent in many research and development applications. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is classified as a skin and eye irritant.[1] Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Disposal Philosophy: Treat as Hazardous Waste
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be treated as hazardous chemical waste.[1] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash receptacles.
Step-by-Step Disposal Procedures
A systematic approach to waste management is critical. The following steps outline the correct procedure for the collection and disposal of this compound waste.
Waste Segregation
-
Solid Waste: Collect unreacted this compound and any contaminated solid materials in a designated, robust, and sealable container. This includes items such as contaminated weighing paper, gloves, and absorbent pads used for cleaning up minor spills.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and leak-proof container designed for liquid hazardous waste. Do not mix boronic acid waste with other incompatible waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Waste Container Labeling
Proper labeling is a critical safety and compliance measure. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and solvent (for liquid waste)
-
The date of accumulation
-
The name of the principal investigator or research group
On-site Neutralization of Small-Scale Aqueous Waste (with EHS Approval)
For small quantities of aqueous solutions containing this compound, a neutralization step may be considered to reduce its acidity before collection as hazardous waste. This procedure should only be performed after obtaining explicit approval from your institution's EHS department. Arylboronic acids typically have a pKa in the range of 4-10. The propoxy group on this compound is an electron-donating group, which would likely place its pKa in the higher end of this range, making it a weak acid.
Experimental Protocol for Neutralization (for illustrative purposes, requires EHS approval):
-
Preparation: In a well-ventilated chemical fume hood, place the aqueous waste solution in a suitably large and appropriate container (e.g., a borosilicate glass beaker). Ensure the container is no more than half full to accommodate any potential foaming.
-
Dilution: If the solution is concentrated, dilute it with water to a concentration of less than 5% (w/v).
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while stirring continuously. The reaction of an acid with sodium bicarbonate will produce a boronate salt, water, and carbon dioxide gas, which will be observed as effervescence.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the sodium bicarbonate solution until the pH of the waste is between 6.0 and 8.0.
-
Collection: Once neutralized, the solution must still be collected as hazardous aqueous waste. Transfer the neutralized solution to a properly labeled hazardous waste container.
| Parameter | Guideline |
| Initial Concentration | < 5% (w/v) |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution |
| Target pH | 6.0 - 8.0 |
| Final Disposal | Collect as Hazardous Aqueous Waste |
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal or recycling.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinsates should also be collected as hazardous waste.
-
Final Cleaning: After the solvent rinses, wash the container with soap and water.
-
Drying and Disposal: Allow the container to air dry completely in a well-ventilated area. Once clean and dry, deface or remove the original label, and dispose of the container according to your institution's guidelines for glass or plastic recycling.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
All cleanup materials must be placed in a sealed bag and disposed of as solid hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and your institution's EHS department immediately.
-
Prevent the spill from entering drains or waterways.
-
Waste Storage and Collection
Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disclaimer: This guide provides general procedures for the disposal of this compound. It is essential to consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary. This information is intended to supplement, not replace, formal safety training and institutional protocols.
References
Personal protective equipment for handling 3-Propoxyphenylboronic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Propoxyphenylboronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and are intended for use by researchers, scientists, and drug development professionals. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and compound-specific information.
Immediate Safety Precautions:
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Boronic acids as a class of compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Some studies have also indicated that certain boronic acids may be mutagenic, warranting careful handling to minimize exposure.[4][5]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8] Ensure that safety showers and eyewash stations are readily accessible in the immediate vicinity of the work area.[6][7]
-
Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[6] Wash hands thoroughly with soap and water after handling and before breaks.[7][9] Do not eat, drink, or smoke in the laboratory.[6] Contaminated clothing should be removed immediately and laundered before reuse.[2][6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6][7] | Protects eyes from dust particles and potential splashes of the chemical.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[7][10] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust is generated.[1][7] | Minimizes the risk of respiratory tract irritation.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[7]
-
The work area within the chemical fume hood should be clean and free of clutter.[7]
-
Verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[7]
3. Handling:
-
Keep the container of this compound tightly closed when not in use.[2][7]
-
Avoid generating dust when transferring the solid.[7][8] Use appropriate tools, such as a spatula, for transfers.[7]
-
If making a solution, slowly add the solid to the solvent to avoid splashing.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of PPE. Contaminated gloves and other disposable items should be placed in a designated hazardous waste container.[10]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][7]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[6]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[6] Do not pour waste down the drain.[6]
-
Spill Management: In the event of a spill, evacuate the immediate area.[6] For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, avoiding dust generation.[6] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
